4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(2,4,6-trichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEREKAJLQANCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375296 | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-89-9 | |
| Record name | N-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₃N₃S | [1][2] |
| Molecular Weight | 270.57 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [1][3] |
| SMILES String | NNC(=S)Nc1c(Cl)cc(Cl)cc1Cl | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 2,4,6-trichlorophenyl isothiocyanate with hydrazine hydrate. This method is a common and effective way to produce N-substituted thiosemicarbazides.
Experimental Procedure
Materials:
-
2,4,6-trichlorophenyl isothiocyanate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and measuring cylinders
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of 2,4,6-trichlorophenyl isothiocyanate in 30 mL of absolute ethanol.
-
To this solution, add 0.01 mol of 99% hydrazine hydrate dropwise while stirring continuously.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water followed by a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Determine the melting point and calculate the percentage yield.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound.
| Technique | Expected Data |
| FTIR (cm⁻¹) | ~3350-3150 (N-H stretching), ~1620 (N-H bending), ~1500 (C=S stretching), ~800-750 (C-Cl stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, NH), ~8.5 (s, 1H, NH), ~7.8 (s, 2H, Ar-H), ~4.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~138 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH) |
| Mass Spectrometry (m/z) | [M]⁺ at 269/271/273 (isotopic pattern for 3 Cl atoms) |
Experimental Protocols for Characterization
Melting Point: The melting point of the purified compound is determined using a calibrated melting point apparatus.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet of the sample by grinding a small amount of the compound with dry KBr.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in the positive ion mode.
Biological Significance
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6][7][8][9] The presence of the trichlorophenyl moiety in this compound may enhance its biological efficacy. Further research into the specific biological activities of this compound is warranted to explore its potential as a therapeutic agent. The general mechanism of action for some thiosemicarbazides involves the inhibition of enzymes like urease or their ability to chelate metal ions essential for microbial growth.[6]
Disclaimer: The experimental protocols and characterization data provided in this guide are representative and based on general chemical principles for the synthesis and analysis of thiosemicarbazide derivatives. Actual results may vary, and all experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, spectral characteristics, and potential biological activities, offering a valuable resource for researchers in the field.
Chemical Properties and Data
This compound is a solid organic compound.[1][2] Basic chemical information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₃N₃S | [1] |
| Molecular Weight | 270.57 g/mol | [1] |
| Appearance | Solid | [1][2] |
| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=C(C(=C1Cl)NNC(=S)N)Cl)Cl) | [1] |
Synthesis
General Experimental Protocol for the Synthesis of 4-Aryl-3-thiosemicarbazides
This protocol is based on established methods for analogous compounds and is expected to be applicable for the synthesis of the title compound.
Materials:
-
2,4,6-Trichlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of 2,4,6-trichlorophenyl isothiocyanate in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
An equimolar amount of hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is allowed to cool to room temperature, which may induce the precipitation of the product.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectral Data
Specific spectral data for this compound are not widely published. However, based on the known spectra of analogous thiosemicarbazide derivatives, the expected spectral characteristics can be predicted.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound is noted as available in the PubChem database, although the raw data is not directly provided. Based on the functional groups present, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching vibrations (from -NH₂ and -NH- groups) |
| ~1600 | N-H bending vibrations |
| ~1500 | C=S stretching vibration (thiourea band) |
| ~1300 | C-N stretching vibrations |
| 800-600 | C-Cl stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the thiosemicarbazide moiety. The aromatic region would likely display a singlet for the two equivalent protons on the trichlorophenyl ring. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts could be concentration-dependent and may exchange with D₂O.
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the trichlorophenyl ring and a characteristic signal for the C=S carbon in the downfield region (typically >180 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.57 g/mol ), along with isotopic peaks characteristic of the three chlorine atoms. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SH, and cleavage of the thiosemicarbazide chain.
Potential Biological Activities
While no specific biological studies have been reported for this compound, the broader class of thiosemicarbazide derivatives is well-known for a wide range of biological activities. The presence of the trichlorophenyl moiety may confer or enhance certain properties.
Antimicrobial and Antifungal Activity
Thiosemicarbazides and their derivatives have been extensively investigated for their antibacterial and antifungal properties. The presence of halogens on the phenyl ring has been shown in some cases to enhance this activity. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.
General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxic Activity
Many thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase. It is conceivable that this compound or its derivatives could also possess cytotoxic properties.
General Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Conclusion
This compound is a halogenated aryl thiosemicarbazide with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The predicted biological activities, particularly antimicrobial and cytotoxic effects, warrant further experimental validation to explore its therapeutic potential. Researchers are encouraged to use the provided general protocols as a starting point for their investigations into this and related compounds.
References
An In-depth Technical Guide on 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, making them promising candidates in drug discovery. This technical guide focuses on the molecular structure, synthesis, and potential biological relevance of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide. While specific experimental data for this particular analog is limited in publicly available literature, this document compiles representative data from closely related structures to provide a comprehensive overview for research and development purposes. The methodologies for synthesis and characterization, along with a hypothesized signaling pathway based on the known mechanisms of thiosemicarbazide derivatives, are presented to guide future research endeavors.
Molecular Structure and Properties
This compound possesses a core thiosemicarbazide scaffold substituted with a 2,4,6-trichlorophenyl group. This substitution pattern is expected to significantly influence its physicochemical properties and biological activity.
Table 1: Molecular Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| Chemical Formula | C₇H₆Cl₃N₃S | PubChem[1] |
| Molecular Weight | 270.57 g/mol | Sigma-Aldrich[2] |
| SMILES String | C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)NN | PubChem[1] |
| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Appearance | Solid (predicted) | CymitQuimica[3] |
Synthesis and Characterization
While a specific protocol for this compound is not detailed in the available literature, a general and widely adopted method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate.
General Experimental Protocol for Synthesis
A common synthetic route involves the nucleophilic addition of hydrazine to an isothiocyanate.[4]
Reaction Scheme:
Materials:
-
2,4,6-Trichlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve 2,4,6-trichlorophenyl isothiocyanate in a suitable solvent such as ethanol.
-
Slowly add a stoichiometric equivalent of hydrazine hydrate to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Spectroscopic Characterization (Hypothetical Data Based on Analogs)
Due to the absence of specific spectral data for this compound, the following tables present expected characteristic peaks based on data from similar thiosemicarbazide derivatives.[5][6]
Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.5 - 10.5 | Singlet | NH (thioamide) |
| ~8.0 - 8.5 | Singlet | NH (hydrazine) |
| ~7.5 - 7.8 | Singlet | Ar-H |
| ~4.5 - 5.0 | Broad Singlet | NH₂ |
Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~180 - 185 | C=S (thiocarbonyl) |
| ~130 - 140 | Ar-C (substituted) |
| ~125 - 130 | Ar-C (unsubstituted) |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| ~270 | [M]⁺ (Molecular Ion) |
| Fragments | Corresponding to the loss of NH₂, CS, and fragmentation of the trichlorophenyl ring. |
Potential Biological Activity and Signaling Pathway
Thiosemicarbazide derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[7][8] The presence of the trichlorophenyl moiety may enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.
Postulated Mechanism of Action
Based on studies of related compounds, the biological activity of thiosemicarbazides is often attributed to their ability to chelate metal ions essential for enzymatic functions or to inhibit key enzymes directly. For instance, some thiosemicarbazones have been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and repair in both microbial and cancer cells.[7]
Hypothetical Signaling Pathway: Inhibition of Fungal Growth
Given the known antifungal properties of many thiosemicarbazide derivatives, a plausible mechanism of action could involve the disruption of essential fungal cellular processes. One such target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, a process vital for fungal viability.[9]
Experimental Workflow for Biological Screening
To elucidate the biological activity of this compound, a systematic experimental workflow is proposed.
Conclusion
References
- 1. This compound | C7H6Cl3N3S | CID 2760688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]
- 9. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide. While specific experimental data for this exact compound is not extensively available in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related thiosemicarbazide derivatives. It also details the standard experimental protocols for obtaining and interpreting the spectral data.
Chemical Structure and Properties
This compound is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities, including potential applications in drug development. The molecular structure consists of a 2,4,6-trichlorophenyl ring attached to the N4 position of a thiosemicarbazide backbone.
Molecular Formula: C₇H₆Cl₃N₃S
Molecular Weight: 270.57 g/mol
Appearance: Expected to be a solid.
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound, based on characteristic values for similar compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3400 - 3300 | Asymmetric and symmetric stretching |
| N-H (amide) | 3300 - 3100 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| N-H | 1650 - 1550 | Bending |
| C=S (thiourea) | 1400 - 1200 and 850 - 700 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Note: The presence of multiple N-H groups will likely result in several overlapping bands in the 3400-3100 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR (Expected Chemical Shifts in DMSO-d₆)
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (amide) | 9.0 - 11.0 | Singlet | 1H |
| NH (amide) | 8.0 - 9.5 | Singlet | 1H |
| Aromatic CH | 7.0 - 8.0 | Singlet or Multiplet | 2H |
| NH₂ (amine) | 4.0 - 5.5 | Broad Singlet | 2H |
Note: Chemical shifts of N-H protons can be broad and their positions can vary depending on solvent and concentration.
¹³C NMR (Expected Chemical Shifts in DMSO-d₆)
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=S (thiocarbonyl) | 170 - 185 |
| Aromatic C-Cl | 125 - 140 |
| Aromatic C-H | 120 - 130 |
| Aromatic C-N | 135 - 150 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the thiocarbonyl group is expected to result in characteristic absorption bands.
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol/Methanol | ~250 - 280 | π → π* (aromatic system) |
| ~300 - 340 | n → π* (thiocarbonyl group) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
FTIR Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Perkin-Elmer Spectrum Two FT-IR spectrometer or a similar instrument is used.[1]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in an NMR tube.
-
Instrumentation: A Bruker Avance spectrometer (e.g., 300 MHz or 400 MHz) or an equivalent instrument is used.[1][2]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at ~2.50 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at ~39.5 ppm).
-
-
Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: A Perkin-Elmer Lambda 950 UV-Vis-near-IR spectrophotometer or a similar dual-beam instrument is used.[1]
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent.
-
Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is determined from the spectrum.
Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of thiosemicarbazide derivatives.
References
Solubility Profile of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile, a general experimental protocol for its determination, and a prospective synthesis workflow.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |
| e.g., Ethanol | |||
| e.g., Methanol | |||
| e.g., Acetone | |||
| e.g., Dichloromethane | |||
| e.g., Toluene | |||
| e.g., Water |
Note: The absence of data highlights a knowledge gap for this specific compound and presents an opportunity for further research.
Theoretical Solubility Profile
The solubility of a compound is largely governed by the principle of "like dissolves like." The molecular structure of this compound, which consists of a nonpolar trichlorophenyl ring and a polar thiosemicarbazide group, suggests a varied solubility profile.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar thiosemicarbazide group (-NH-NH-C(=S)-NH2), capable of hydrogen bonding, would suggest some solubility in polar protic solvents. However, the large, nonpolar, and hydrophobic 2,4,6-trichlorophenyl group is expected to significantly limit its aqueous solubility. Solubility in alcohols like methanol and ethanol is likely to be higher than in water.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character imparted by the trichlorinated phenyl ring suggests that the compound will exhibit some solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, DMSO): These solvents are often good candidates for dissolving compounds with both polar and nonpolar functionalities. It is anticipated that this compound would show reasonable solubility in such solvents.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a general experimental procedure for the quantitative determination of the solubility of a crystalline solid like this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected solvent
-
Conical flask with stopper
-
Thermostatic water bath or heating mantle with temperature control
-
Analytical balance
-
Pre-weighed evaporation dish or watch glass
-
Pipette
-
Filtration apparatus (e.g., syringe filter)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. It is critical to avoid transferring any solid particles.
-
To ensure the removal of any suspended microcrystals, filter the withdrawn sample, for instance, by using a syringe filter.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish containing the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of the solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
Synthesis Workflow
The synthesis of this compound typically follows a standard procedure for the preparation of 4-aryl-3-thiosemicarbazides. The key reaction is the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate.
Caption: Synthesis of this compound.
An In-depth Technical Guide on 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
CAS Number: 206761-89-9[1]
This technical guide provides a comprehensive overview of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide leverages information on closely related thiosemicarbazide derivatives to present a thorough technical summary, including synthesis, potential biological activities, and hypothetical mechanisms of action.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its basic properties can be derived from its chemical structure and data available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 206761-89-9 | [1] |
| Molecular Formula | C₇H₆Cl₃N₃S | [1] |
| Molecular Weight | 270.57 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Synthesis
Proposed Synthetic Pathway
A plausible synthetic route for this compound is the reaction of 2,4,6-trichlorophenylhydrazine with a source of thiocarbonyl, such as ammonium thiocyanate or by reacting hydrazine hydrate with 2,4,6-trichlorophenyl isothiocyanate.
Caption: Proposed synthetic pathways for this compound.
Detailed Experimental Protocols (General Procedures for Analogs)
Synthesis of 4-Aryl-3-thiosemicarbazides from Aryl Isothiocyanates:
This protocol is adapted from the general synthesis of 1,4-disubstituted thiosemicarbazides.
-
Materials:
-
Appropriate aryl isothiocyanate (e.g., 2,4,6-trichlorophenyl isothiocyanate) (1 equivalent)
-
Hydrazine hydrate (1-1.2 equivalents)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the aryl isothiocyanate in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, or the product can be precipitated by adding water.
-
Collect the solid product by filtration, wash with cold ethanol or water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Potential Biological Activities
While no specific biological activity data has been published for this compound, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. The data presented below is for structurally related compounds containing a chlorophenyl moiety.
Table of Biological Activities for Related Thiosemicarbazide Derivatives
| Compound/Derivative | Activity Type | Organism/Cell Line | Quantitative Data (MIC, IC₅₀, LC₅₀) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Antibacterial | Staphylococcus aureus | MIC: 1.95 µg/mL | [2] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Anthelmintic | Rhabditis sp. | LC₅₀: 14.77 mg/mL | [2] |
| Thiosemicarbazide with a meta-chlorophenyl substituent | Antifungal | Trichophyton rubrum | MIC: 62.5 µg/mL | [3] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | MIC: 6.25 µg/mL | [4] |
| 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | Cytotoxicity | MKN74 (gastric cancer) | IC₅₀: 137.38 µM | [5] |
| 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | Cytotoxicity | BJ (normal fibroblasts) | IC₅₀: 631.45 µM | [5] |
Postulated Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, thiosemicarbazones, which are closely related derivatives, are known to exert their biological effects through various mechanisms, including the chelation of metal ions essential for enzymatic activity and the induction of oxidative stress. One such pathway that has been implicated for thiosemicarbazones is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Hypothetical Signaling Pathway: Induction of Ferroptosis
The following diagram illustrates a hypothetical signaling pathway by which a thiosemicarbazide derivative could induce ferroptosis, based on the known mechanisms of related compounds.
Caption: Hypothetical ferroptosis induction pathway by a thiosemicarbazide derivative.
Experimental Protocols for Biological Assays (General)
The following are generalized protocols for assessing the biological activities of novel compounds like this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at the optimal temperature for the specific bacteria for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this molecule is limited, the available information on related thiosemicarbazide derivatives suggests that it may possess notable biological activities. Further research is warranted to elucidate its precise synthetic protocols, biological profile, and mechanism of action. The experimental designs and hypothetical pathways presented in this guide offer a foundational framework for future investigations into this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The functional versatility of the thiosemicarbazide moiety (R-NH-CS-NH-NH2) allows for diverse chemical modifications, leading to a vast chemical space for drug discovery. Theoretical and computational studies play a pivotal role in navigating this space by providing insights into the structural, electronic, and pharmacokinetic properties of these derivatives, thereby guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth overview of the theoretical approaches used to study thiosemicarbazide derivatives, complemented by relevant experimental protocols and quantitative data.
Core Theoretical Concepts and Methodologies
The theoretical investigation of thiosemicarbazide derivatives predominantly relies on quantum chemical calculations and molecular modeling techniques. These methods are instrumental in elucidating the fundamental properties that govern the biological activity of these compounds.
Quantum Chemical Calculations:
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to understand the electronic structure and reactivity of thiosemicarbazide derivatives.[1][2] Common levels of theory include B3LYP with basis sets such as 6-31G* or 6-31+G(d,p).[3][4] These calculations yield crucial parameters that are often correlated with experimental findings.
Key calculated parameters include:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability and reactivity.[3] A smaller energy gap suggests higher reactivity.
-
Mulliken Atomic Charges: These charges provide insight into the distribution of electrons within the molecule and can identify potential sites for electrophilic and nucleophilic attack.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to predict reactive sites for intermolecular interactions.
-
Non-Linear Optical (NLO) Properties: Some studies explore the NLO properties of thiosemicarbazide derivatives, which are relevant for materials science applications.[5]
Molecular Modeling and Docking:
Molecular modeling techniques are employed to simulate the interaction of thiosemicarbazide derivatives with biological macromolecules, such as enzymes or DNA. Molecular docking is a key computational tool used to predict the binding mode and affinity of a ligand to a receptor.[6] This information is crucial for understanding the mechanism of action and for structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[1] By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives.
Data Presentation: Summarized Quantitative Data
The following tables summarize key quantitative data from various theoretical and experimental studies on thiosemicarbazide derivatives.
Table 1: Calculated Quantum Chemical Parameters for Selected Thiosemicarbazide Derivatives. [3]
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |
| 4-phenyl-thiosemicarbazide | -6.231 | -1.238 | 4.993 | 4.58 |
| 4-allyl-thiosemicarbazide | -6.412 | -0.924 | 5.488 | 4.21 |
Data obtained from calculations using the B3LYP/6-31G method.*[3]
Table 2: Experimental and Calculated Lipophilicity (logP) of Thiosemicarbazide Derivatives. [7]
| Compound | Experimental logPHPLC | Calculated logP (XlogP3) | Calculated logP (XlogP2) |
| 4-benzoylthiosemicarbazide 1 | 1.25 | 1.32 | 1.15 |
| 4-benzoylthiosemicarbazide 2 | 1.78 | 1.85 | 1.68 |
| 4-arylthiosemicarbazide 11 | 2.15 | 2.30 | 2.21 |
| 4-arylthiosemicarbazide 12 | 2.68 | 2.83 | 2.74 |
For 4-benzoylthiosemicarbazides, a high correlation was observed with the XlogP3 algorithm, while for 4-arylthiosemicarbazides, the XlogP2 parameter showed a stronger correlation with experimental data.[7]
Table 3: In Vitro Biological Activity of Selected Thiosemicarbazide Derivatives.
| Compound | Biological Activity | Target Organism/Cell Line | IC50 / MIC (µM or µg/mL) | Reference |
| Compound 6b | Carbonic Anhydrase Inhibition (hCA II) | Human Carbonic Anhydrase II | 0.31 nM (Ki) | [8] |
| Compound 5 | Cytotoxicity | HuTu80 (duodenal carcinoma) | 13.36 µM | [8] |
| Compound 11 | Antitubercular | Mycobacterium bovis | 0.39 µg/mL | [9][10] |
| Compound Kp-9 | Antimalarial | Plasmodium falciparum | 0.29 µg/mL | [11] |
| Compound 3a | Anthelmintic | Rhabditis sp. | 14.77 mg/mL (LC50) | [12] |
| Compound B24 | MAO-A Inhibition | Monoamine Oxidase A | >50% inhibition at 10-4 M | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of both theoretical predictions and experimental findings.
General Synthesis of Thiosemicarbazone Derivatives:
Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[9][10][14][15]
-
Dissolution: Dissolve equimolar amounts of the substituted thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as methanol or ethanol.[9][14]
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.[16][17]
-
Reaction: The mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[14][16] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]
-
Isolation and Purification: Upon completion, the product is often precipitated by cooling or pouring the mixture into crushed ice.[17] The solid product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.[16]
Characterization Techniques:
The synthesized compounds are characterized using various spectroscopic methods to confirm their structure and purity.[4][5][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=N stretching vibrations.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N): To elucidate the detailed molecular structure.[4][18]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement in the solid state.[5][9]
In Vitro Biological Evaluation:
-
Antimicrobial Activity (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[12] A serial dilution of the compounds is prepared in a liquid growth medium in microtiter plates, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
-
Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.[13] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added, which is converted to formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the theoretical and experimental study of thiosemicarbazide derivatives.
Caption: A typical workflow for the design and evaluation of thiosemicarbazide derivatives.
Caption: A simplified diagram of enzyme inhibition by a thiosemicarbazide derivative.
Caption: Logical relationships influencing the biological activity of thiosemicarbazides.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel series of thiosemicarbazone drugs: from synthesis to structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. jocpr.com [jocpr.com]
- 18. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]
The Discovery and Evolution of Thiosemicarbazides: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, History, and Biological Significance of Novel Thiosemicarbazide Compounds for Researchers, Scientists, and Drug Development Professionals.
The thiosemicarbazide scaffold, a unique structural motif characterized by a hydrazine group attached to a thiourea moiety, has been a cornerstone in medicinal chemistry for nearly a century. Its derivatives, particularly thiosemicarbazones, have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs and a vast library of compounds with potential therapeutic applications. This technical guide delves into the core aspects of thiosemicarbazide chemistry, from their initial discovery to their diverse mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.
A Rich History: From Tuberculosis to Viral Infections
The journey of thiosemicarbazide compounds in medicine began in the mid-20th century. A pivotal moment was the work of Gerhard Domagk, a Nobel laureate, who investigated thiosemicarbazones for their antitubercular properties.[1][2] This research was spurred by the earlier discovery of the antitubercular activity of thiosemicarbazide in vitro by Peak and co-workers in 1944.[3] Domagk's efforts led to the development of Thioacetazone, one of the early drugs used in the treatment of tuberculosis.[1][4]
Following their success against bacterial infections, the antiviral potential of this class of compounds was unveiled. In the 1960s, methisazone emerged as an antiviral drug with promising activity against poxviruses, including the variola virus that causes smallpox.[5][6][7][8] This discovery solidified the importance of the thiosemicarbazone scaffold in the development of antimicrobial agents.
Synthesis and Chemical Properties
The synthesis of thiosemicarbazide and its derivatives is generally straightforward, contributing to their widespread investigation. The parent thiosemicarbazide can be synthesized through the reaction of hydrazine hydrate with carbon disulfide.[9] Substituted thiosemicarbazides are commonly prepared by the reaction of various isothiocyanates with hydrazine hydrate.[10][11]
The most common and versatile class of thiosemicarbazide derivatives, the thiosemicarbazones, are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6][12][13][14] This modular nature of the synthesis allows for the creation of large libraries of compounds with diverse structural features, facilitating extensive structure-activity relationship (SAR) studies.
Diverse Biological Activities and Mechanisms of Action
Thiosemicarbazide derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and antiparasitic activities.[5][12][15][16][17][18] Their mechanisms of action are often multifaceted and can vary depending on the specific structural modifications of the molecule.
Anticancer Activity
The anticancer properties of thiosemicarbazones are among the most extensively studied.[14][16][19][20] Several key mechanisms have been elucidated:
-
Ribonucleotide Reductase (RR) Inhibition: Many thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[21][22] By chelating the iron cofactor in the R2 subunit of the enzyme, they prevent the conversion of ribonucleotides to deoxyribonucleotides, thereby halting cell proliferation.[21] Triapine is a notable example of an RR-inhibiting thiosemicarbazone that has undergone clinical trials.
-
Topoisomerase II Inhibition: Certain thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][15][16][23] This inhibition leads to DNA damage and ultimately triggers apoptosis.
-
Induction of Apoptosis: Thiosemicarbazones can induce programmed cell death through various pathways.[16][24] One significant mechanism involves the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes, leading to oxidative stress and triggering the mitochondrial apoptosis pathway.[4][25]
-
Chelation of Biologically Important Metals: The ability to chelate metal ions like iron and copper is central to the biological activity of many thiosemicarbazones.[26][27] This chelation can disrupt essential metabolic processes within cancer cells that are dependent on these metals.
Antifungal Activity
Thiosemicarbazones have also demonstrated significant antifungal activity against a range of pathogenic fungi.[5][7][17][27][28][29][30][31][32][33][34] Their proposed mechanisms of action include the disruption of fungal cell membrane function and the inhibition of protein synthesis.[15][16] Metal complexes of thiosemicarbazones often exhibit enhanced antifungal potency compared to the free ligands.[5][28]
Other Biological Activities
Beyond their anticancer and antifungal properties, thiosemicarbazide derivatives have been investigated for a multitude of other therapeutic applications. These include their potential as antibacterial agents, often targeting DNA gyrase and topoisomerase IV, and as inhibitors of enzymes like tyrosinase, which is involved in melanin production.[10][12][16][21][26][28]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of novel thiosemicarbazide compounds from various studies.
Table 1: Anticancer Activity of Novel Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1d | HCT116 p53+/+ | 0.01 ± 0.00 | [23] |
| 3c | HCT116 p53+/+ | 0.02 ± 0.01 | [23] |
| DM(tsc)T | PC-3 | 2.64 ± 0.33 | [24] |
| Compound 5 | A549 | 4.30 ± 0.61 (µg/mL) | [35] |
| Compound 6 | A549 | 5.50 ± 2.12 (µg/mL) | [35] |
| 3-MBTSc | B16-F0 | 2.82 (µg/mL) | [36] |
| 4-NBTSc | EAC | 2.80 (µg/mL) | [36] |
Table 2: Antifungal and Antimycobacterial Activity of Novel Thiosemicarbazide Derivatives
| Compound | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | C. cladosporioides | 5.79 (MIC50, µM) | [31] |
| Compound 3 | C. cladosporioides | 2.00 (MIC50, µM) | [31] |
| Compound 6 | T. mentagrophytes | ≤ 125 | [32] |
| Compound 11 | T. mentagrophytes | ≤ 125 | [32] |
| Compound 22 | M. bovis | 3.12 | [12] |
Table 3: Tyrosinase Inhibitory Activity of Novel Thiosemicarbazone Derivatives
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Thio-1 | Mushroom Tyrosinase | 0.42 (mM) | [26] |
| Thio-2 | Mushroom Tyrosinase | 0.35 (mM) | [26] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | 0.76 | [10] |
Key Experimental Protocols
This section provides an overview of standard methodologies for the synthesis and biological evaluation of thiosemicarbazide compounds.
General Synthesis of 4-Aryl Thiosemicarbazones
A common method for the synthesis of 4-aryl thiosemicarbazones involves the condensation of a 4-arylthiosemicarbazide with an appropriate aldehyde.[17]
Materials:
-
4-Arylthiosemicarbazide
-
Substituted benzaldehyde derivative
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the 4-arylthiosemicarbazide in ethanol.
-
Add the substituted benzaldehyde derivative and a few drops of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 1-3 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol-DMF).[17]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][29][37]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Thiosemicarbazide compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiosemicarbazide compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[29]
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[7][33][34]
Materials:
-
Fungal strain
-
Appropriate broth medium (e.g., RPMI-1640)
-
Thiosemicarbazide compound stock solution
-
96-well microplate
-
Incubator
Procedure:
-
Prepare serial dilutions of the thiosemicarbazide compound in the 96-well plate.
-
Add a standardized inoculum of the fungal strain to each well.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.[7][33]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to thiosemicarbazide compounds.
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
References
- 1. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. medium.com [medium.com]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism studies of thiosemicarbazone inhibition on human topoisomerase IIα | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 23. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiosemicarbazones as inhibitors of tyrosinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thiosemicarbazones with tyrosinase inhibitory activity | CoLab [colab.ws]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. jocpr.com [jocpr.com]
- 30. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review | Bentham Science [eurekaselect.com]
- 35. benchchem.com [benchchem.com]
- 36. texaschildrens.org [texaschildrens.org]
- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Thiosemicarbazides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thiosemicarbazides represent a versatile class of compounds characterized by the reactive H₂N-NH-C(=S)-NHR scaffold. Their inherent ability to act as potent metal-chelating agents has positioned them as privileged structures in medicinal chemistry.[1][2] The functional diversity and tunable physicochemical properties of these molecules have led to the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects.[1][3][4][5] Understanding the core physicochemical properties of this class is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles in drug discovery and development.
This technical guide provides a comprehensive overview of the key physicochemical properties of substituted thiosemicarbazides, detailed experimental protocols for their determination, and a visualization of their synthesis and relevant biological pathways.
Core Physicochemical Properties
The biological fate and efficacy of a substituted thiosemicarbazide are intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity, acidity, solubility, and thermal stability govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Lipophilicity (logP)
Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug molecule's ability to cross biological membranes. For thiosemicarbazide derivatives, this property is heavily influenced by the nature of the substituent on the N4 position. The lipophilicity of these compounds is often determined experimentally using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
Acidity (pKa)
The thiosemicarbazide moiety contains several ionizable protons, and its acidity (pKa) influences the molecule's charge state at physiological pH. This, in turn, affects its solubility, receptor binding, and membrane permeability. The pKa of the parent thiosemicarbazide is approximately 12.8, indicating it is a weak acid. Substituents on the aryl ring can significantly alter this value.
Solubility
Aqueous solubility is a crucial factor for drug formulation and bioavailability. The solubility of substituted thiosemicarbazides is dependent on the interplay of the polar thiosemicarbazide core and the lipophilic nature of the substituents.
Melting Point and Thermal Stability
The melting point and thermal stability, often assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are important indicators of a compound's purity and stability under various conditions.[7][8]
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of substituted thiosemicarbazides and their closely related thiosemicarbazone derivatives, compiled from various studies.
Table 1: Lipophilicity and Molecular Properties of Selected 4-Arylthiosemicarbazides
| Compound ID | Substituent (R) | logP (Calculated) | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Reference |
| 1 | Phenyl | 1.35 | 167.23 | 3 | 3 | 81.19 | [9] |
| 2 | 4-Chlorophenyl | 2.04 | 201.67 | 3 | 3 | 81.19 | [9] |
| 3 | 4-Fluorophenyl | 1.54 | 185.22 | 3 | 3 | 81.19 | [9] |
| 4 | 4-Bromophenyl | 2.21 | 246.12 | 3 | 3 | 81.19 | [9] |
| 5 | 4-Nitrophenyl | 1.33 | 212.22 | 5 | 3 | 127.02 | [9] |
| 6 | 4-Methylphenyl | 1.78 | 181.25 | 3 | 3 | 81.19 | [9] |
| 7 | 3-Trifluoromethylphenyl | 2.45 | 235.22 | 3 | 3 | 94.01 | [9] |
Note: TPSA refers to the Topological Polar Surface Area.
Table 2: Experimental Physicochemical Data for Selected Thiosemicarbazone Derivatives
| Compound | Melting Point (°C) | Yield (%) | Experimental logP (RP-HPLC) | Reference |
| (E)-1-(3-fluorobenzylidene)thiosemicarbazide | 185-186 | 30% | - | [6] |
| (E)-1-(4-nitrobenzylidene)thiosemicarbazide | 236-237 | 33% | - | [6] |
| 4-benzoyl-1-formylthiosemicarbazide | - | - | 0.90 | [4] |
| 4-phenylthiosemicarbazide | - | - | 1.15 | [4] |
| 4-cyclohexylthiosemicarbazide | - | - | 2.07 | [4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of scientific research. This section provides protocols for the synthesis and physicochemical characterization of substituted thiosemicarbazides.
Synthesis of 4-Aryl-Substituted Thiosemicarbazides
This protocol describes a general and widely used method for the synthesis of 4-aryl-substituted thiosemicarbazides.
Materials:
-
Aryl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature or under gentle reflux.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure 4-aryl-substituted thiosemicarbazide.[10]
Determination of Lipophilicity (logP) by RP-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
RP-18 chromatographic column.
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
A series of standards with known logP values (e.g., aniline, benzene, toluene).
Procedure:
-
Prepare a series of mobile phases with varying methanol-water compositions (e.g., 50:50, 60:40, 70:30 v/v).
-
Dissolve the synthesized thiosemicarbazide derivatives and standard compounds in the mobile phase.
-
Inject each sample onto the RP-18 column and record the retention time.
-
Calculate the retention factor (k) for each compound at each mobile phase composition.
-
Determine the logarithm of the retention factor (logk).
-
Extrapolate the logk values to 100% water to obtain the chromatographic lipophilicity index (logkw).[4]
-
Create a calibration curve by plotting the known logP values of the standards against their determined logkw values.
-
Use the calibration curve to determine the experimental logP of the thiosemicarbazide derivatives from their logkw values.[4]
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the compound or analyze as a thin film.
-
Analysis: Record the spectrum and identify characteristic peaks. Key vibrations include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C=N stretching (for thiosemicarbazones, around 1600 cm⁻¹).[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis:
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Synthesis Workflow
Caption: Synthetic pathway for substituted thiosemicarbazones.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Biological Action: Inhibition of Ribonucleotide Reductase
Many thiosemicarbazide derivatives, particularly in their thiosemicarbazone form, exhibit anticancer activity by inhibiting ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis.[1][3][13]
Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazones.
Biological Action: Induction of Ferroptosis
Recent studies have implicated some thiosemicarbazone derivatives in the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[5][14]
Caption: Induction of Ferroptosis by thiosemicarbazones.
Conclusion
Substituted thiosemicarbazides remain a cornerstone in the development of novel therapeutic agents. Their synthetic tractability allows for fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics. A systematic approach to characterizing their lipophilicity, solubility, and stability, as outlined in this guide, is critical for advancing promising candidates from the laboratory to clinical evaluation. The continued exploration of their diverse mechanisms of action, from enzyme inhibition to the induction of specific cell death pathways, ensures that this class of compounds will remain a fertile ground for drug discovery.
References
- 1. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. juniv.edu [juniv.edu]
- 13. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Analysis of Thiosemicarbazone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical analysis of thiosemicarbazone derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Thiosemicarbazones, characterized by the R¹R²C=N-NH-C(=S)NH₂ structural motif, exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] Their therapeutic efficacy is often linked to their ability to chelate metal ions and interact with biological macromolecules.[1][4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactivity properties of these molecules, thereby guiding the rational design of more potent and selective therapeutic agents.[4][5]
Synthesis and Spectroscopic Characterization
The synthesis of thiosemicarbazone derivatives is typically achieved through a straightforward condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide.[6][7][8] The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent like methanol or ethanol.[6]
General Experimental Protocol for Synthesis
A typical synthesis protocol involves the following steps:
-
Dissolution: Equimolar amounts of the selected aldehyde or ketone and thiosemicarbazide are dissolved in a minimal amount of a suitable solvent (e.g., methanol).[6][7]
-
Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid, is added to the reaction mixture.[6]
-
Reflux: The mixture is heated under reflux for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[6][9]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiosemicarbazone derivative.[8][10]
Spectroscopic Characterization
The structural elucidation of the synthesized thiosemicarbazone derivatives is performed using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are used to identify the characteristic functional groups. Key vibrational bands include ν(N-H) in the range of 3125–3294 cm⁻¹, ν(C=N) around 1539–1547 cm⁻¹, and ν(C=S) between 1203–1256 cm⁻¹.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shift of the N-H proton is typically observed downfield, while the signal for the C=S carbon appears in the range of 180.0-180.3 ppm.[6][11][13]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[7][9]
Quantum Chemical Calculations: A DFT Approach
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[4][5] For thiosemicarbazone derivatives, DFT calculations provide valuable insights into their geometry, electronic properties, and reactivity.
Computational Methodology
A standard computational workflow for the quantum chemical analysis of thiosemicarbazone derivatives is as follows:
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journalajocs.com [journalajocs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 8. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Biological Activity of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a structured overview of the potential in vitro biological activities of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, based on the known biological profile of the broader thiosemicarbazide class of compounds. Thiosemicarbazides are recognized for a wide range of pharmacological effects, including antimicrobial and anticancer activities.[1][2][3] While specific experimental data for the 4-(2,4,6-trichlorophenyl) derivative is not extensively available in the public domain, this document outlines general protocols for evaluating its potential efficacy in key therapeutic areas based on the activities of structurally related compounds.
Introduction to Thiosemicarbazides
Thiosemicarbazides are a class of chemical compounds characterized by a thiourea group linked to a hydrazine moiety. They serve as important intermediates in the synthesis of various heterocyclic compounds and have attracted significant interest in medicinal chemistry due to their diverse biological activities.[1][4] The biological potential of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for pathogen or cancer cell survival.[5][6]
The general structure of a thiosemicarbazide involves a sulfur atom and three nitrogen atoms, providing multiple sites for hydrogen bonding and coordination with metal ions. The biological activity can be significantly influenced by the nature of the substituent on the phenyl ring.
Potential In Vitro Biological Activities
Based on the activities reported for other substituted thiosemicarbazides, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated notable anticancer properties.[7][8][9] Their proposed mechanisms of action include the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, and the induction of apoptosis through the generation of reactive oxygen species (ROS) due to their interaction with metal ions like iron and copper.[5][6][9]
-
Antimicrobial Activity: Various thiosemicarbazide derivatives have shown potent activity against a range of microbial pathogens, including bacteria and fungi.[2][3][10][11] The presence of halogen atoms, such as chlorine, on the phenyl ring can enhance the antimicrobial efficacy of the compound.
-
Enzyme Inhibition: Certain thiosemicarbazides have been identified as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, and α-glucosidase, an enzyme related to carbohydrate metabolism.[12][13]
Experimental Protocols for In Vitro Evaluation
The following are generalized protocols that can be adapted to evaluate the in vitro biological activity of this compound.
Anticancer Activity Assessment
3.1.1. MTT Assay for Cytotoxicity
This assay determines the compound's ability to inhibit cell proliferation.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a normal cell line (e.g., HEK293) should be used.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity Assessment
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Procedure:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determine the MIC by visual inspection for the absence of turbidity.
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways
While specific pathways for this compound have not been elucidated, related compounds are known to interfere with several cellular processes.
4.1. Proposed Anticancer Mechanism of Action
The anticancer activity of thiosemicarbazones, which are closely related to thiosemicarbazides, is often linked to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest and apoptosis.
Signaling Pathway for Thiosemicarbazone-Induced Apoptosis
Caption: Proposed mechanism of anticancer action for thiosemicarbazides.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) ± SD |
| MCF-7 | Data to be determined |
| A549 | Data to be determined |
| HCT-116 | Data to be determined |
| HEK293 (Normal) | Data to be determined |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
| Aspergillus niger | Data to be determined |
Conclusion
While specific data on the in vitro biological activity of this compound is limited in publicly accessible literature, the general profile of the thiosemicarbazide class of compounds suggests potential for significant anticancer and antimicrobial properties. The protocols and potential mechanisms outlined in this document provide a foundational framework for researchers to initiate a comprehensive evaluation of this specific compound. Further experimental investigation is warranted to elucidate its precise biological activities and mechanisms of action.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity of 4-Aryl-3-Thiosemicarbazide Derivatives
Disclaimer: This document provides a general overview of the antifungal activity, experimental protocols, and structure-activity relationships of 4-aryl-3-thiosemicarbazide derivatives based on available scientific literature. Specific data for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide derivatives were not explicitly found in the reviewed literature; therefore, the data presented herein pertains to other substitution patterns on the aryl ring and serves as a representative guide for researchers in the field.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antifungal properties. The core structure, characterized by a hydrazinecarboxamide group with a sulfur atom, allows for diverse chemical modifications, particularly at the N4 position. The introduction of an aryl group at this position can significantly influence the compound's antifungal potency and spectrum. These derivatives have been investigated for their efficacy against various pathogenic fungi, including species of Candida, Cryptococcus, and dermatophytes. This document outlines the available data on their antifungal activity, details the experimental protocols for their evaluation, and visualizes key experimental workflows and structure-activity relationships.
Data Presentation: Antifungal Activity
The antifungal activity of 4-aryl-3-thiosemicarbazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various derivatives against different fungal strains as reported in the literature.
Table 1: Antifungal Activity of 4-Arylthiosemicarbazides against Candida Species
| Compound Series | Substitution on Phenyl Ring | C. albicans ATCC 10231 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) | Reference |
| 1 | p-NO₂ | 200 | 200 | 50 | [1] |
| 1 | 2,4-di-Cl | 100 | 200 | 50 | [1] |
| 5 | p-F | >400 | >400 | 100 | [1] |
| 5 | 2,4-di-F | >400 | >400 | 100 | [1] |
| 6 | o-OCH₃ | 25 | 25 | 50 | [1] |
| 6 | o-CH₃ | 50 | 50 | 50 | [1] |
| - | 3-Cl | 1.56 - 12.5 | 25 - 50 | - | [2] |
| - | 4-Br | 1.56 | 25 | 3.125 | [2] |
Table 2: Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety against Trichophyton Species [3]
| Compound | Substitution on Phenyl Ring | T. rubrum ATCC 28188 MIC (µg/mL) | T. mentagrophytes ATCC 9533 MIC (µg/mL) |
| 2 | o-Cl | 62.5 | 500 |
| 3 | m-Cl | 62.5 | 125 |
| 5 | o-F | 62.5 | 125 |
| 6 | m-F | 31.25 | 250 |
| 7 | p-F | 1000 | 125 |
| 11 | m-OCH₃ | 125 | 125 |
Experimental Protocols
The following protocols are generalized from methods described in the scientific literature for the synthesis and antifungal evaluation of thiosemicarbazide derivatives.
1. General Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives
This protocol is based on the reaction of a carboxylic acid hydrazide with an aryl isothiocyanate.[1][4]
-
Materials:
-
Appropriate carboxylic acid hydrazide (e.g., isonicotinic acid hydrazide)
-
Substituted aryl isothiocyanate (e.g., 2,4,6-trichlorophenyl isothiocyanate)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the carboxylic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aryl isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for a specified time (typically 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.
-
2. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27-A3) [5][6][7]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
-
-
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the cell density to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates. The final concentration range may vary, for example, from 0.03 to 64 µg/mL.
-
Include a positive control (medium with a standard antifungal drug), a growth control (medium with fungal inoculum but no compound), and a sterility control (medium only).
-
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[8] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 625 nm).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and antifungal screening of 4-aryl-3-thiosemicarbazide derivatives.
Caption: Conceptual diagram of structure-activity relationships for antifungal thiosemicarbazide derivatives.
References
- 1. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Antibacterial Screening of Novel Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antibacterial screening of novel thiosemicarbazide compounds. This document outlines detailed protocols for determining the antibacterial efficacy and cytotoxicity of these compounds, presenting quantitative data in a clear and comparative format, and visualizing experimental workflows and potential mechanisms of action.
Introduction
Thiosemicarbazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Their structural versatility allows for the synthesis of diverse libraries of compounds with the potential to overcome existing drug resistance mechanisms. A critical step in the development of new antibacterial agents is the systematic screening of their efficacy and safety profiles. This document provides standardized protocols for the initial in vitro evaluation of novel thiosemicarbazide compounds.
Data Presentation: Antibacterial Activity of Novel Thiosemicarbazides
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various novel thiosemicarbazide and thiosemicarbazone derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4]
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Novel Thiosemicarbazide Compounds against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus ATCC 25923 (MSSA) | Staphylococcus aureus ATCC 43300 (MRSA) | Staphylococcus epidermidis ATCC 12228 | Micrococcus luteus ATCC 10240 | Reference |
| SA1 | 62.5 | 62.5 | 31.25 | 15.63 | [5] |
| SA11 | - | - | 62.5 | 3.9 | [5] |
| SA12 | - | - | - | 3.9 | [5] |
| T4A | 32-64 | 32-64 | - | - | [6] |
| 3a | Moderate to Good | - | - | - | [3] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. A hyphen (-) indicates that the data was not reported.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Novel Thiosemicarbazide Compounds against Gram-Negative Bacteria
| Compound ID | Escherichia coli ATCC 25922 | Pseudomonas aeruginosa ATCC 27853 | Reference |
| 1 | 0.4 - 0.5 µM | - | [7] |
| 3 | 0.4 - 0.5 µM | - | [7] |
| 4 | 0.4 - 0.5 µM | - | [7] |
| 5 | 0.4 - 0.5 µM | - | [7] |
| 3a | Moderate to Good | Moderate to Good | [3] |
A hyphen (-) indicates that the data was not reported.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent.[8]
Materials:
-
Novel thiosemicarbazide compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the thiosemicarbazide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[8]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This can be verified using a spectrophotometer.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[4]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[4]
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.[4]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10] It is typically determined after the MIC has been established.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile spreader
Protocol:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[9][11]
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.[10]
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[9][11]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8][12]
Materials:
-
Eukaryotic cell line (e.g., HeLa, HEK293)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Novel thiosemicarbazide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a suitable density and allow them to attach overnight in a humidified 5% CO₂ incubator at 37°C.[8]
-
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazide compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).[8]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antibacterial screening of novel thiosemicarbazide compounds.
Caption: Workflow for antibacterial and cytotoxicity screening.
Proposed Mechanism of Action
Some studies suggest that thiosemicarbazide derivatives may exert their antibacterial effect by inhibiting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, repair, and transcription.
Caption: Proposed mechanism of action for thiosemicarbazides.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives are a well-established class of compounds recognized for their diverse biological activities, including their potential as enzyme inhibitors. The core thiosemicarbazide moiety acts as a versatile pharmacophore, primarily due to its capacity to chelate metal ions within the active sites of various metalloenzymes. While specific enzymatic inhibition data for 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide is not extensively documented in publicly available literature, its structural similarity to other known enzyme inhibitors suggests it may exhibit inhibitory activity against a range of enzymatic targets. This document provides a generalized framework and protocols for evaluating the enzyme inhibitory potential of this compound, with a focus on tyrosinase and urease, two metalloenzymes commonly targeted by this class of compounds.
The inhibitory action of many thiosemicarbazide derivatives is attributed to the sulfur and nitrogen atoms within the thiosemicarbazide group. These atoms can effectively chelate essential metal ions required for the catalytic activity of certain enzymes. For instance, tyrosinase, a key enzyme in melanin biosynthesis, contains copper ions in its active site that are crucial for its oxidative function. Thiosemicarbazides can bind to these copper ions, thereby inhibiting enzyme activity. A similar mechanism is proposed for the inhibition of urease, a nickel-containing enzyme.
Hypothetical Enzyme Inhibition Data
The following table presents a representative structure for summarizing the inhibitory activity of this compound against potential enzyme targets. Note: The values presented are hypothetical and serve as a template for data presentation.
| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| This compound | Mushroom Tyrosinase | L-DOPA | TBD | TBD | TBD |
| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | 5.0 - 20.0 | Competitive | - |
| This compound | Jack Bean Urease | Urea | TBD | TBD | TBD |
| Thiourea (Reference) | Jack Bean Urease | Urea | ~20.0 | Competitive | - |
TBD: To Be Determined
Postulated Mechanism of Action: Metal Chelation
The primary proposed mechanism of enzyme inhibition by thiosemicarbazide derivatives involves the chelation of metal cofactors in the enzyme's active site. The sulfur and nitrogen atoms of the thiosemicarbazide moiety can form coordinate bonds with transition metal ions like Cu²⁺ (in tyrosinase) or Ni²⁺ (in urease), disrupting the enzyme's catalytic cycle.
Caption: Postulated metal chelation mechanism of enzyme inhibition.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against mushroom tyrosinase and jack bean urease. These protocols should be optimized based on specific laboratory conditions and instrumentation.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (reference inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in DMSO. Generate serial dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
A control reaction should be performed without the inhibitor (substituting with DMSO vehicle).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Caption: Workflow for tyrosinase inhibition assay.
Protocol 2: Jack Bean Urease Inhibition Assay
This assay is based on the Berthelot method, which measures the amount of ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Jack Bean Urease
-
Urea
-
This compound
-
Thiourea (reference inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride from NaOCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and thiourea in DMSO, followed by serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of various concentrations of the test compound or reference inhibitor.
-
Add 25 µL of the jack bean urease solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction and develop the color by adding 70 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
A control reaction should be performed without the inhibitor (substituting with DMSO vehicle).
-
-
Data Analysis:
-
Calculate the amount of ammonia produced from a standard curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Caption: Workflow for urease inhibition assay.
Conclusion
While this compound remains to be fully characterized as an enzyme inhibitor, the provided protocols offer a robust starting point for its evaluation. The structural characteristics of this compound are promising for its potential interaction with metalloenzymes. Further studies, including kinetic analysis to determine the mode of inhibition and molecular docking studies, would be instrumental in elucidating its specific mechanism of action and identifying its primary enzymatic targets. These investigations will be crucial in determining the potential therapeutic or industrial applications of this and related thiosemicarbazide derivatives.
Application Note and Protocol: Dissolving 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide for Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] A common challenge in the biological evaluation of these compounds is their typically low solubility in aqueous media. This document provides a detailed protocol for the solubilization of this compound to ensure consistent and reproducible results in various biological assays. The primary approach involves the preparation of a concentrated stock solution in an organic solvent, which is then further diluted in aqueous assay media.
Physicochemical Properties and Solubility
For biological assays, polar aprotic solvents are commonly used to dissolve thiosemicarbazide derivatives.[1][4] Dimethyl sulfoxide (DMSO) is the most frequently cited solvent for preparing stock solutions of these compounds for in vitro screening.[4][5]
Experimental Protocols
1. Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial containing this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.71 mg for 1 mL of a 10 mM solution). The molecular weight of this compound is 270.57 g/mol .[6][7]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.
2. Preparation of Working Solutions for Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous assay buffer or cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay buffer or cell culture medium to obtain the final desired concentrations for your experiment.
-
Solvent Concentration: It is crucial to maintain a consistent and low final concentration of DMSO in all experimental conditions, including vehicle controls (e.g., typically ≤ 0.5%).[8] High concentrations of DMSO can be toxic to cells or interfere with assay components.
-
Mixing: Ensure thorough mixing after each dilution step.
Data Presentation
Table 1: Recommended Solvents and Concentrations for this compound
| Parameter | Recommendation | Notes | Source/Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | For preparing high-concentration stock solutions. | Inferred from analogs[4][5][9] |
| Secondary Solvents | Methanol, Ethanol | May be suitable for some applications, but DMSO is preferred for biological assays due to better compatibility with aqueous dilutions. | Inferred from analogs[4][5] |
| Aqueous Solubility | Low / Insoluble | Direct dilution in aqueous buffers is not recommended. | Inferred from analogs[1][2] |
| Stock Solution Conc. | 1-10 mM in DMSO | Higher concentrations may be possible but should be tested. | Inferred from analogs[4][8] |
| Final Assay DMSO Conc. | ≤ 0.5% (v/v) | To minimize solvent-induced artifacts and toxicity. | General recommendation[8] |
| Storage Temperature | -20°C or -80°C | For long-term stability of stock solutions. | General recommendation[8] |
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 22814-92-2 [m.chemicalbook.com]
- 3. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE | 22814-92-2 [chemicalbook.com]
- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Assays of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The presence of a toxophoric N-C=S group is crucial for their biological action. The substitution pattern on the phenyl ring of aryl thiosemicarbazides plays a significant role in their antimicrobial potency. While specific antimicrobial data for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide is not extensively documented in publicly available literature, the evaluation of structurally similar chlorophenyl-substituted thiosemicarbazides has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[2][4]
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing of this compound to determine its efficacy against various microbial strains. The methodologies described are standard and widely accepted for the preliminary screening and evaluation of novel antimicrobial agents.
Data Presentation: Antimicrobial Activity of Structurally Related Chlorophenyl Thiosemicarbazides
To provide a contextual framework for the potential antimicrobial activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related chlorophenyl thiosemicarbazide derivatives against selected bacterial strains, as reported in the literature.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 1.95 | [2][4] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2][4] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 1.95 | [2][4] |
| 4-(3-chlorophenyl)thiosemicarbazide | Escherichia coli | Lowered activity noted | [5] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | Active | [1] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | Active | [1] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Bacillus subtilis | Active | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth media
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing broth and bacterial inoculum without the test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, bacterial inoculum, and the same concentration of DMSO as in the test wells.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto a sterile agar plate.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 3: Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
DMSO
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn: Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard. Dip a sterile swab into the suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Preparation of Disks: Dissolve the test compound in DMSO to a known concentration. Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk impregnated with a known antibiotic.
-
Negative Control: A disk impregnated with DMSO only.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Agar Disk Diffusion Assay.
Conclusion
The provided protocols offer a standardized approach for the in vitro evaluation of the antimicrobial activity of this compound. Based on the antimicrobial profiles of structurally related chlorophenyl thiosemicarbazides, this compound is a promising candidate for screening. The determination of MIC, MBC, and zones of inhibition will provide crucial preliminary data for its potential development as a novel antimicrobial agent. Further studies may include time-kill kinetics, mechanism of action elucidation, and in vivo efficacy assessments.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Thiosemicarbazide Derivatives in Medicinal Chemistry: Application Notes and Protocols
Thiosemicarbazide derivatives are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety.[1][2] This structural feature imparts a remarkable versatility, making them a significant scaffold in medicinal chemistry. These compounds and their subsequent derivatives, thiosemicarbazones, formed by condensation with aldehydes or ketones, exhibit a wide spectrum of biological activities.[1][3][4] Their ability to chelate with metal ions further enhances their therapeutic potential, leading to the development of novel metallodrugs.[5][6] This document provides an overview of the key applications of thiosemicarbazide derivatives, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation.
Applications in Medicinal Chemistry
Thiosemicarbazide derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological activities are attributed to their unique structural features which allow for interaction with various biological targets.[1][7]
Anticancer Activity
Thiosemicarbazide derivatives have emerged as a promising class of anticancer agents.[5][8][9] Their primary mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][8][10] Some derivatives have also been shown to inhibit topoisomerase II, another critical enzyme in DNA replication.[5][8] Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells and some have been shown to trigger ferroptosis, an iron-dependent form of cell death.[1][11] Metal complexes of thiosemicarbazones, in particular, have shown enhanced anticancer activity.[5][6]
Antimicrobial Activity
The rise of antimicrobial resistance has necessitated the discovery of new antimicrobial agents, and thiosemicarbazide derivatives have shown significant potential in this area.[3][12] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][13] The antimicrobial activity of these compounds is often enhanced when complexed with metal ions.[3]
Anticonvulsant Activity
Several thiosemicarbazide and thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties.[14][15] These compounds have shown efficacy in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests.[14][16] The mechanism of action is thought to involve modulation of ion channels or neurotransmitter systems.
Antiviral Activity
The history of antiviral chemistry is linked to the development of thiosemicarbazide-derived compounds.[17][18] They have been shown to be effective against a range of viruses, including Herpes Simplex Virus.[17][19] Their mode of action can involve the chelation of metal ions essential for viral replication or direct interaction with viral enzymes.[17]
Quantitative Data
Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Standard) | HeLa | 0.08 ± 0.01 | [6] |
| Doxorubicin (Standard) | RD | 0.10 ± 0.01 | [6] |
| Doxorubicin (Standard) | BxPC-3 | 0.09 ± 0.01 | [6] |
| Cisplatin (Standard) | HeLa | 1.80 ± 0.12 | [6] |
| Cisplatin (Standard) | RD | 2.10 ± 0.15 | [6] |
| Cisplatin (Standard) | BxPC-3 | 1.90 ± 0.13 | [6] |
| Compound L4 | A549 | Potent Inhibitory Effect | [12] |
| Compound 3 | MES Screen | Active | [14] |
| Compound 12 | MES Screen | Active | [14] |
| Compound 14 | scPTZ Screen | Most Active | [14] |
| Compound PS6 | MES Screen (ED50 >50mg/kg) | Active | [16] |
| Compound PS6 | Kainic Acid Model (IC50) | 40.97 µM | [16] |
Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound L1 | Bacillus cereus | 10 mg/L | [12] |
| T72 | E. coli | 62.5 | [3] |
| T74 | E. coli | 250 | [3] |
| T72 | C. albicans | 15.6 | [3] |
| T74 | C. albicans | 31.3 | [3] |
| T70 | C. albicans | 31.3 | [3] |
| Miconazole (Standard) | C. albicans | 16 | [3] |
| SA1 | S. aureus ATCC 25923 | 62.5 | [13] |
| SA1 | S. aureus ATCC 43300 (MRSA) | 62.5 | [13] |
| Naproxen-derived thiosemicarbazides | S. aureus ATCC 29213 & MRSA | 64–256 | [13] |
Experimental Protocols
General Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazones via a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[11][20][21][22]
Materials:
-
Thiosemicarbazide or a substituted thiosemicarbazide (1 mmol)
-
Aldehyde or ketone (1 mmol)
-
Glacial acetic acid (catalytic amount, e.g., 3-4 drops)[20][22]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)[20]
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the thiosemicarbazide (1 mmol) in ethanol or methanol (20-30 mL) in a round-bottom flask with magnetic stirring.
-
To this solution, add the corresponding aldehyde or ketone (1 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[20][22]
-
The reaction mixture is typically stirred at room temperature.[11][22] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Reaction times can vary from a few hours to overnight.[11][21] In some cases, refluxing the mixture for several hours may be necessary to drive the reaction to completion.[20]
-
Upon completion of the reaction, the product often precipitates out of the solution. If not, the volume of the solvent can be reduced, or the flask can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., ethanol).
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure thiosemicarbazone derivative.[20]
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).[11]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to determine cell viability and proliferation.[23][24] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazide derivative (test compound)
-
MTT solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[23] Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of the thiosemicarbazide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well.[23][26] Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[23]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[23] Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][25] For suspension cells, the solubilization solution can be added directly to the wells.
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[23] A reference wavelength of 630 nm or higher can be used for background subtraction.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing include broth dilution and disk diffusion assays.[27][28][29]
A. Broth Microdilution Method (for MIC determination) [27][29]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or appropriate broth for fungi
-
Thiosemicarbazide derivative (test compound)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[30]
-
Inoculate each well with the microbial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29]
B. Agar Disk Diffusion Method [27][28][29]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar plates
-
Sterile paper disks
-
Thiosemicarbazide derivative (test compound) at a known concentration
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism (0.5 McFarland).
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Impregnate sterile paper disks with a known concentration of the test compound and allow them to dry.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates at the appropriate temperature and duration.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.[28] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
In Vivo Anticonvulsant Screening
Two common models for the preliminary screening of anticonvulsant drugs are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[31][32][33]
Animals:
A. Maximal Electroshock (MES) Seizure Test [32][33]
This model is used to identify compounds effective against generalized tonic-clonic seizures.[32]
Procedure:
-
Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneally or orally).
-
At a predetermined time after drug administration (to allow for absorption), induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is determined.
B. Subcutaneous Pentylenetetrazol (scPTZ) Test [32][33]
This test is used to identify compounds that may be effective against absence seizures.[32]
Procedure:
-
Administer the test compound or vehicle to groups of animals.
-
At a predetermined time after drug administration, inject a convulsive dose of pentylenetetrazol (a CNS stimulant) subcutaneously.
-
Observe the animals for the presence or absence of clonic seizures for a specified period (e.g., 30 minutes).
-
The ability of the test compound to prevent or delay the onset of seizures is recorded. The ED50 is calculated as the dose that protects 50% of the animals from seizures.
Neurotoxicity Screening: A rotarod test is often performed to assess for any motor impairment or neurotoxicity caused by the test compounds at their effective doses.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 13. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. saapjournals.org [saapjournals.org]
- 16. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]
- 17. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. journals.asm.org [journals.asm.org]
- 20. chemmethod.com [chemmethod.com]
- 21. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 29. apec.org [apec.org]
- 30. ovid.com [ovid.com]
- 31. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols: Synthesis of Metal Complexes with 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis, characterization, and potential biological evaluation of metal complexes featuring the ligand 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide. Thiosemicarbazones and their metal complexes are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The introduction of a heavily halogenated phenyl moiety is anticipated to modulate the lipophilicity and electronic properties of the resulting metal complexes, potentially enhancing their therapeutic efficacy. These protocols are based on established synthetic methodologies for analogous thiosemicarbazide compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile ligands capable of coordinating with a variety of transition metal ions. The coordination typically occurs through the sulfur atom and one of the nitrogen atoms of the thiosemicarbazide backbone, forming stable chelate rings.[6] The biological activity of these compounds is often enhanced upon complexation with metal ions.[7] The 2,4,6-trichlorophenyl substituent on the thiosemicarbazide ligand is expected to influence the steric and electronic environment of the metal center, which can have a profound impact on the biological activity of the complexes. This document outlines the synthesis of the novel ligand, this compound, and its subsequent use in the preparation of various transition metal complexes.
Synthesis of this compound
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.[8][9]
Experimental Protocol:
Materials:
-
2,4,6-Trichlorophenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,4,6-trichlorophenyl isothiocyanate (0.1 mol) in 100 mL of absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the cooled solution over a period of 30 minutes. A white precipitate is expected to form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Gently reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization: The synthesized this compound should be characterized by:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Expected FT-IR Spectral Data (Illustrative):
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H stretching vibrations |
| ~1600 | N-H bending vibrations |
| ~1500 | C=S stretching vibration |
| ~800 | C-Cl stretching vibrations |
Synthesis of Metal Complexes
The following is a general protocol for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes with this compound. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) may vary depending on the metal salt and reaction conditions.[10][11]
Experimental Protocol:
Materials:
-
This compound
-
Metal(II) chloride or acetate salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Ethanol or Methanol
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the metal(II) salt (1 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate flask, dissolve this compound (2 mmol for a 1:2 complex, or 1 mmol for a 1:1 complex) in 50 mL of warm ethanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A change in color and/or the formation of a precipitate may be observed.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the complex with ethanol and then diethyl ether.
-
Dry the complex in a desiccator.
Characterization of Metal Complexes: The synthesized complexes should be characterized by:
-
Elemental Analysis (CHN): To determine the empirical formula.
-
Molar Conductance: To determine the electrolytic nature of the complexes.[6]
-
Magnetic Susceptibility: To determine the geometry of paramagnetic complexes.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand.
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
Illustrative Spectral Data Comparison (FT-IR):
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |
| ν(N-H) | 3350-3150 | Shifted/Broadened | Involvement of nitrogen in coordination. |
| ν(C=S) | ~1500 | Shift to lower frequency | Involvement of sulfur in coordination. |
| ~400-500 | Appearance of new bands corresponding to M-N and M-S vibrations. |
Potential Biological Applications and Evaluation Protocols
Metal complexes of thiosemicarbazides have shown promising antimicrobial and anticancer activities.[1][3][12][13] The following are suggested protocols for the preliminary biological screening of the synthesized complexes.
Antimicrobial Activity
Protocol: Agar Well Diffusion Method [13]
-
Prepare sterile nutrient agar plates.
-
Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of 6 mm diameter in the agar plates.
-
Add a solution of the test complex (e.g., 1 mg/mL in DMSO) to the wells.
-
Use a standard antibiotic as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Illustrative Antimicrobial Activity Data:
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand | 10 | 8 |
| Cu(II) Complex | 22 | 18 |
| Ni(II) Complex | 18 | 15 |
| Co(II) Complex | 20 | 16 |
| Zn(II) Complex | 15 | 12 |
| Ciprofloxacin | 25 | 23 |
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity [4]
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized complexes for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Anticancer Activity Data (IC₅₀ in µM):
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Ligand | >100 | >100 |
| Cu(II) Complex | 15.2 | 18.5 |
| Ni(II) Complex | 25.8 | 30.1 |
| Co(II) Complex | 21.4 | 26.7 |
| Zn(II) Complex | 35.6 | 42.3 |
| Cisplatin | 8.5 | 10.2 |
Visualizations
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Caption: Postulated bidentate coordination of the ligand to a metal center.
Caption: Workflow for the biological evaluation of the synthesized complexes.
References
- 1. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. DSpace at UPES: Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review [elibrary.ddn.upes.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopenarchives.com [benthamopenarchives.com]
- 8. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor and Antibacterial Activity of Ni(II), Cu(II), Ag(I), and Hg(II) Complexes with Ligand Derived from Thiosemicarbazones: Characterization and Theoretical Studies [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide is a substituted thiosemicarbazide, a class of compounds known for a wide range of biological activities, including potential therapeutic applications. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following table summarizes the key validation parameters that should be determined for the proposed analytical methods. Researchers should establish these parameters experimentally to ensure the methods are suitable for their intended purpose.
| Analytical Method | Parameter | Typical Expected Range/Value |
| HPLC-UV | Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (ng/mL - µg/mL range) | |
| Limit of Quantification (LOQ) | To be determined (ng/mL - µg/mL range) | |
| Accuracy (% Recovery) | 90 - 110% | |
| Precision (% RSD) | < 5% | |
| GC-MS | Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (pg/mL - ng/mL range) | |
| Limit of Quantification (LOQ) | To be determined (pg/mL - ng/mL range) | |
| Accuracy (% Recovery) | 85 - 115% | |
| Precision (% RSD) | < 10% | |
| UV-Vis | Molar Absorptivity (ε) | To be determined (L mol⁻¹ cm⁻¹) |
| λmax | To be determined (nm) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in solution.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Methodology
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Solvents for sample dissolution (e.g., Methanol, DMSO)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization. If necessary, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., Methanol or DMSO) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis scan (likely in the 254-280 nm range).
-
Run Time: Approximately 10-15 minutes, or until the compound of interest has eluted.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the analyte.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly at trace levels. Note that thermal degradation of thiosemicarbazides can occur at high temperatures, so careful optimization of the injector temperature is necessary.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis.
Methodology
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Capillary column suitable for polar or semi-polar compounds (e.g., DB-5ms, HP-5ms)
-
-
Reagents and Materials:
-
This compound reference standard
-
Suitable solvent for dissolution (e.g., Dichloromethane, Ethyl acetate)
-
Helium (carrier gas)
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare as described for the HPLC-UV method, using a GC-compatible solvent.
-
Working Standard Solutions: Prepare a series of dilutions in the same solvent.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to prevent thermal degradation.
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Procedure:
-
Inject the standards to determine the retention time and mass spectrum of the analyte.
-
Inject the samples.
-
Identify the compound based on its retention time and by comparing the acquired mass spectrum with the standard.
-
For quantification, use the peak area of a characteristic ion from the mass spectrum.
-
UV-Visible Spectrophotometry
This method is useful for a quick estimation of the concentration of the pure substance in solution and for determining the optimal wavelength for HPLC-UV detection.
Logical Relationship Diagram
Caption: Logic for UV-Vis spectrophotometric analysis.
Methodology
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
-
Reagents and Materials:
-
This compound reference standard
-
Spectroscopic grade solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
-
Preparation of Solutions:
-
Solvent: Use a solvent that does not absorb in the UV region of interest (typically > 220 nm).
-
Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution.
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
Record the UV-Vis spectrum of a diluted standard solution to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standards of different concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample(s) at the λmax and determine the concentration from the calibration curve.
-
Disclaimer
These protocols are intended as a starting point for method development. The specific conditions, especially for chromatographic methods, may require optimization depending on the sample matrix, available instrumentation, and desired sensitivity. Method validation should always be performed to ensure the reliability of the results.
Application Notes and Protocols for Testing Thiosemicarbazide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Their anticancer effects are often attributed to their ability to induce programmed cell death (apoptosis), generate reactive oxygen species (ROS), and chelate metal ions essential for cellular processes.[3][4][5][6] The proposed mechanisms of action often involve the inhibition of critical enzymes like ribonucleotide reductase and topoisomerase II, leading to cell cycle arrest and apoptosis.[7][8]
This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of thiosemicarbazide compounds on cancer cell lines. The described experimental design encompasses a multi-faceted approach, starting from a general assessment of cell viability and membrane integrity to more detailed mechanistic studies focusing on apoptosis, oxidative stress, and mitochondrial dysfunction.
General Experimental Workflow
The overall workflow for assessing thiosemicarbazide cytotoxicity involves a tiered approach. Initial screening is performed to determine the compound's effect on cell viability and establish a dose-response curve. Subsequent assays are then used to elucidate the specific mechanisms of cell death.
Caption: Overall experimental workflow for thiosemicarbazide cytotoxicity testing.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a non-cancerous control cell line (e.g., MRC-5, Vero).[1][9][10]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Thiosemicarbazide Compound: Stock solution prepared in DMSO.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[9]
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit [11]
-
Caspase-Glo® 3/7 Assay Kit [12]
-
DCFH-DA Probe: 2',7'-dichlorodihydrofluorescein diacetate.[13]
-
JC-1 Dye: 5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide.[14]
-
Other Reagents: DMSO, PBS, Trypsin-EDTA, isopropanol with 0.04 M HCl.[9]
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[1][17] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[9][18]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150-200 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Membrane Integrity (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer provided in the kit.[19]
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[16]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with thiosemicarbazide at predetermined concentrations (e.g., IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Caspase-3/7 Activity Assay
Effector caspases, such as caspase-3 and -7, are key executioners of apoptosis. This assay uses a luminogenic substrate that produces light upon cleavage by active caspase-3/7.[12]
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with the compound as described previously.
-
Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium.
-
Incubation: Mix gently and incubate for 1-2 hours at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.[20]
Protocol 5: Reactive Oxygen Species (ROS) Detection
Thiosemicarbazides can induce oxidative stress.[3] This is measured using the DCFH-DA probe, which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well black plate with a clear bottom.
-
Probe Loading: After treatment, remove the medium and wash cells with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm.
-
Data Analysis: Calculate the fold increase in ROS production compared to the control group.[11]
Protocol 6: Mitochondrial Membrane Potential (Δψm) Assay
A drop in mitochondrial membrane potential (Δψm) is an early event in apoptosis.[14] The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high Δψm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low Δψm, it remains in the cytoplasm as a green fluorescent monomer.[14]
-
Cell Seeding and Treatment: Seed and treat cells as described for the Annexin V assay.
-
JC-1 Staining: After treatment, collect the cells and incubate them with JC-1 dye (as per manufacturer's instructions) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using flow cytometry or a fluorescence microscope. Detect the green monomers (Ex/Em ~485/529 nm) and red aggregates (Ex/Em ~585/590 nm).[14]
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Thiosemicarbazide on Various Cell Lines (IC₅₀ Values)
| Cell Line | Thiosemicarbazide IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | Value ± SD |
| A549 (Lung Cancer) | Value ± SD |
| MCF-7 (Breast Cancer) | Value ± SD |
| MRC-5 (Normal Lung Fibroblast) | Value ± SD |
Table 2: Mechanistic Assay Results after 24h Treatment with Thiosemicarbazide
| Assay | Control | Thiosemicarbazide (IC₅₀ Conc.) | Thiosemicarbazide (2x IC₅₀ Conc.) |
| Apoptosis (Annexin V+/PI-) | % ± SD | % ± SD | % ± SD |
| Necrosis/Late Apoptosis (Annexin V+/PI+) | % ± SD | % ± SD | % ± SD |
| Caspase-3/7 Activity (Fold Change) | 1.0 | Value ± SD | Value ± SD |
| Intracellular ROS (Fold Change) | 1.0 | Value ± SD | Value ± SD |
| Δψm (Red/Green Fluorescence Ratio) | Ratio ± SD | Ratio ± SD | Ratio ± SD |
Potential Signaling Pathway
Thiosemicarbazides can trigger cell death through an intrinsic apoptotic pathway, often initiated by cellular stress such as the generation of ROS. This leads to mitochondrial dysfunction, subsequent release of cytochrome c, and activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by thiosemicarbazide.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kosheeka.com [kosheeka.com]
- 17. mdpi.com [mdpi.com]
- 18. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides is the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate.[1] In this case, the reaction involves reacting 2,4,6-trichlorophenyl isothiocyanate with hydrazine hydrate.
Q2: Why might I be experiencing a low yield in my synthesis?
Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: The purity of the 2,4,6-trichlorophenyl isothiocyanate is crucial. Impurities from its synthesis can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.
-
Steric Hindrance: The ortho-chloro substituents on the phenyl ring can sterically hinder the approach of the hydrazine nucleophile, slowing down the reaction and potentially allowing for side reactions to become more prominent.
-
Product Precipitation: The product may be sparingly soluble in the reaction solvent, and premature precipitation can prevent the reaction from going to completion.
-
Work-up and Purification: Product loss during the work-up and purification steps can significantly reduce the final yield.
Q3: What are some common side products in this reaction?
Potential side products can include unreacted starting materials, symmetrical N,N'-bis(2,4,6-trichlorophenyl)thiourea (if water is not rigorously excluded during the isothiocyanate synthesis), and products from the degradation of the thiosemicarbazide under harsh conditions.
Q4: How does the electronic nature of the trichlorophenyl group affect the reaction?
The three electron-withdrawing chlorine atoms make the carbon of the isothiocyanate group highly electrophilic and thus more reactive towards nucleophiles like hydrazine. However, these groups also decrease the nucleophilicity of the starting 2,4,6-trichloroaniline, which can make the synthesis of the isothiocyanate precursor challenging.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive 2,4,6-trichlorophenyl isothiocyanate. | Ensure the isothiocyanate is fresh or has been stored under anhydrous conditions. Consider synthesizing it fresh before use. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time. | |
| Formation of a White Precipitate that is not the Product | Possible formation of symmetrical thiourea from the isothiocyanate. | This can occur if the isothiocyanate has been exposed to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficulty in Product Purification | Product co-precipitates with impurities. | Recrystallization is the most effective purification method. Experiment with different solvent systems, such as ethanol, methanol, or ethanol/water mixtures, to achieve good separation. |
| Oily product obtained after work-up. | This may indicate the presence of unreacted starting material or low molecular weight impurities. Try triturating the crude product with a non-polar solvent like hexane or petroleum ether to induce crystallization and wash away impurities. | |
| Inconsistent Yields | Variability in the quality of hydrazine hydrate. | Use a fresh, unopened bottle of hydrazine hydrate with a known concentration. |
| Reaction scale variations. | When scaling up, ensure efficient stirring and temperature control are maintained. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichlorophenyl Isothiocyanate
The synthesis of the isothiocyanate precursor is a critical first step. A common method involves the reaction of 2,4,6-trichloroaniline with thiophosgene or a related reagent. Due to the hazardous nature of thiophosgene, an alternative one-pot procedure using carbon disulfide is often preferred.[3][4][5]
Materials:
-
2,4,6-Trichloroaniline
-
Carbon Disulfide (CS₂)
-
Aqueous Ammonia
-
Lead Nitrate
-
Ethanol
-
Diethyl Ether
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-salt bath, add carbon disulfide and concentrated aqueous ammonia.
-
Slowly add 2,4,6-trichloroaniline to the stirred mixture over 20-30 minutes, maintaining a low temperature.
-
Continue stirring for an additional 30-60 minutes. A precipitate of the ammonium dithiocarbamate salt should form.
-
Dissolve the salt in water and add a solution of lead nitrate in water with constant stirring. A precipitate of lead sulfide will form.
-
The 2,4,6-trichlorophenyl isothiocyanate can then be isolated, for example by steam distillation, and extracted with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude isothiocyanate, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-aryl-3-thiosemicarbazides.[6][7]
Materials:
-
2,4,6-Trichlorophenyl isothiocyanate
-
Hydrazine hydrate (98-100%)
-
Absolute Ethanol
Procedure:
-
Dissolve 1.0 equivalent of 2,4,6-trichlorophenyl isothiocyanate in absolute ethanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 1.1 to 1.2 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the isothiocyanate. Gentle heating (40-50 °C) may be required if the reaction is slow.
-
A white or off-white precipitate of the product will form during the reaction.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
The product can be further purified by recrystallization from ethanol.
Data Presentation
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Solvent | Absolute Ethanol | Good solvent for the isothiocyanate; the product has lower solubility, facilitating precipitation. |
| Reactant Ratio | 1.0 eq. Isothiocyanate : 1.1-1.2 eq. Hydrazine Hydrate | A slight excess of hydrazine ensures complete conversion of the isothiocyanate. |
| Temperature | Room Temperature to 50 °C | The reaction is typically facile at room temperature, but gentle heating can increase the rate if necessary. |
| Reaction Time | 2-4 hours | Monitor by TLC. Reaction should be complete within this timeframe. |
| Purification | Recrystallization from Ethanol | Provides a high-purity crystalline product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide. The information provided addresses common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a decrease in purity over time when stored at room temperature. What are the likely causes?
A1: Degradation of this compound at room temperature is likely due to a combination of factors, primarily oxidation and photodegradation. The thiosemicarbazide moiety is susceptible to oxidation, while the trichlorophenyl ring can be sensitive to light, leading to decomposition. For optimal stability, it is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8 °C).
Q2: I am observing the formation of a yellow-colored impurity in my stock solution. What could this be?
A2: The formation of a yellow-colored impurity often indicates oxidative degradation of the thiosemicarbazide group. This can lead to the formation of various oxidation products, including disulfides or other sulfur-containing chromophores. To minimize this, ensure your solvents are deoxygenated and store stock solutions protected from light and air.
Q3: Is this compound sensitive to pH? In which pH range is it most stable?
A3: Yes, thiosemicarbazides can exhibit pH-dependent stability. In highly acidic or alkaline conditions, the molecule can be susceptible to hydrolysis, although this is generally slower than oxidation. The stability is typically greatest in a neutral to slightly acidic pH range (pH 4-7). When preparing solutions, it is advisable to use buffers within this range if compatible with your experimental setup.
Q4: Can I autoclave solutions of this compound?
A4: Autoclaving is not recommended. The high temperatures can lead to significant thermal degradation. For sterilization, filtration through a 0.22 µm filter is the preferred method.
Q5: What are the expected degradation products I should look for in my stability studies?
A5: The primary degradation products are likely to arise from oxidation of the sulfur atom and potential photodecomposition of the chlorinated aromatic ring. This could include the corresponding semicarbazide (replacement of sulfur with oxygen), disulfide dimers, and potentially dechlorinated or hydroxylated aromatic species under photolytic stress.
Troubleshooting Guides
Issue 1: Rapid Degradation of Stock Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant decrease in the main peak area (HPLC) within 24-48 hours. | Oxidation: The solvent may contain dissolved oxygen. | 1. Use freshly distilled, deoxygenated solvents for solution preparation. 2. Sparge solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use. 3. Prepare smaller batches of stock solutions more frequently. |
| Photodegradation: Exposure to ambient light. | 1. Store stock solutions in amber vials or wrap clear vials in aluminum foil. 2. Minimize exposure to light during handling and preparation. | |
| Incompatible Solvent: The solvent may be reacting with the compound. | 1. Test stability in a range of recommended solvents (e.g., DMSO, DMF, acetonitrile). 2. Avoid highly reactive or impure solvents. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Degradation in Assay Media: The compound may be unstable in the aqueous, oxygen-rich environment of the cell culture or assay buffer. | 1. Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. 2. Perform a time-course experiment to assess the stability of the compound in the assay media over the duration of the experiment. |
| Interaction with Media Components: Components of the assay media (e.g., metal ions) may be catalyzing degradation. | 1. If possible, analyze the stability of the compound in a simplified buffer system to identify potential interactions. |
Quantitative Data on Stability
The following table summarizes illustrative data from forced degradation studies on this compound. These are typical results and may vary depending on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products Observed |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 5-10% | Minor hydrolysis products |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 10-15% | Increased formation of hydrolysis products |
| Oxidative (3% H₂O₂) | 8 hours | Room Temp. | 20-30% | Oxidation of thiocarbonyl group |
| Thermal (Solid State) | 7 days | 80 °C | < 5% | Minimal degradation |
| Photolytic (ICH Q1B) | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Room Temp. | 15-25% | Photodegradation products, potential dechlorination |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours, protected from light.
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Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. Dissolve a known amount in the solvent for analysis.
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Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 30% B
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5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of Thiosemicarbazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are working with thiosemicarbazide derivatives and facing challenges with their solubility in in vitro experimental setups. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Troubleshooting Guide
Low aqueous solubility is a common characteristic of thiosemicarbazide derivatives, which can lead to experimental artifacts and unreliable data. The following section addresses specific problems you might encounter.
Problem: My thiosemicarbazide derivative is not dissolving in my desired aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| High Crystallinity and Lipophilicity: The inherent physicochemical properties of the compound prevent it from readily dissolving in water-based solutions. | 1. Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3][4] Prepare a stock solution in the range of 10-50 mM in 100% DMSO. 2. Use co-solvents: If DMSO is not suitable for your assay, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be tested. 3. Gentle heating: In some cases, gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, be cautious about the thermal stability of your compound. |
| Incorrect pH: The solubility of your compound may be pH-dependent. | 1. Determine the pKa of your compound: This will help you understand its ionization state at different pH values. 2. Adjust the pH of your buffer: For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will have the same effect. Use buffers to maintain a stable pH. |
| Insufficient Mixing/Time: The compound may require more energy and time to dissolve. | 1. Use a vortex mixer: Ensure vigorous mixing of the stock solution. 2. Sonication: A brief sonication in a water bath can help break down aggregates and improve dissolution. 3. Allow sufficient time: Let the solution sit at room temperature for a period, with intermittent mixing, to ensure complete dissolution. |
Problem: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or assay buffer.
| Possible Cause | Troubleshooting Steps |
| "Solvent Shock": The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to crash out of solution. | 1. Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium very slowly, drop by drop, while continuously vortexing or stirring the medium.[5] 2. Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute the 10 mM DMSO stock to 1 mM in a DMSO/buffer mixture, and then further dilute into the final aqueous medium. 3. Warm the aqueous medium: Having the cell culture medium or buffer at 37°C can sometimes help to keep the compound in solution during dilution.[5] |
| Final DMSO Concentration is Too Low: The amount of DMSO in the final solution may not be sufficient to maintain the solubility of the compound at the desired concentration. | 1. Increase the final DMSO concentration: While it's important to keep DMSO levels low to avoid cellular toxicity (typically ≤ 0.5%), a slight increase (e.g., to 1%) might be necessary for some compounds. Always include a vehicle control with the same final DMSO concentration in your experiments.[1] 2. Use a different co-solvent: If increasing DMSO is not an option, explore other co-solvents that may have a better solubilizing capacity for your specific derivative. |
| Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with your compound and reduce its solubility.[6] | 1. Test solubility in simpler buffers: First, assess the solubility of your compound in a simple buffer (e.g., PBS) to see if the complex media is the issue. 2. Use serum-free media for initial dilutions: If working with cell cultures, try making the initial dilutions in serum-free media before adding serum. 3. Consider cyclodextrin complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] This is a more advanced technique that requires optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve my thiosemicarbazide derivative?
A1: Based on extensive literature, 100% high-purity dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of a thiosemicarbazide derivative.[1][2][3][4] These compounds are generally poorly soluble in aqueous solutions, and DMSO provides a good balance of solubilizing power and compatibility with many in vitro assays at low final concentrations.
Q2: What is a typical concentration for a stock solution of a thiosemicarbazide derivative?
A2: A common starting point for a stock solution is 10 mM in 100% DMSO.[1] However, depending on the molecular weight and solubility of your specific derivative, concentrations can range from 1 mg/mL to 10 mg/mL. It is advisable to start with a lower concentration and gradually increase it to find the solubility limit.
Q3: How can I minimize the toxic effects of DMSO in my cell-based assays?
A3: To minimize DMSO-induced toxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically at or below 0.5%.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish between the effects of your compound and the solvent.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential for cellular toxicity must be carefully evaluated. For some thiosemicarbazide derivatives, recrystallization from ethanol or methanol has been reported, suggesting some degree of solubility in these solvents.[3][9]
Q5: My compound seems to be degrading in the solvent. What should I do?
A5: If you suspect your compound is unstable, it is important to prepare fresh stock solutions for each experiment. Store the solid compound in a cool, dry, and dark place. For stock solutions in DMSO, it is recommended to aliquot them into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always allow the stock solution to fully thaw and come to room temperature before use.
Data Presentation: Solubility of Thiosemicarbazide Derivatives
Table 1: Solubility of a Hypothetical Thiosemicarbazide Derivative (Compound X)
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| Water | 25 | < 0.01 | < 0.05 | Insoluble |
| PBS (pH 7.4) | 25 | < 0.01 | < 0.05 | Insoluble |
| 100% DMSO | 25 | > 50 | > 250 | Freely Soluble |
| 100% Ethanol | 25 | 5 | 25 | Soluble |
| 10% DMSO in PBS | 25 | 0.1 | 0.5 | Sparingly Soluble |
| 5% Ethanol in PBS | 25 | 0.05 | 0.25 | Slightly Soluble |
| 2% HP-β-Cyclodextrin in Water | 25 | 0.5 | 2.5 | Moderately Soluble |
Note: This table contains hypothetical data for illustrative purposes. Researchers should determine the solubility of their specific thiosemicarbazide derivative experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Thiosemicarbazide Derivative
This protocol describes the standard method for preparing a concentrated stock solution of a thiosemicarbazide derivative using an organic solvent.
Materials:
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Thiosemicarbazide derivative (solid powder)
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated balance
-
Vortex mixer
Procedure:
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Determine the desired stock concentration: A 10 mM stock solution is a common starting point.
-
Calculate the required mass of the compound:
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Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
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Example for a 10 mM stock in 1 mL: Mass (mg) = 0.01 mol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of the thiosemicarbazide derivative into a sterile microcentrifuge tube.
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Add the solvent: Add the appropriate volume of 100% DMSO to the tube.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot and store: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Dosing in an In Vitro Assay
This protocol outlines the steps for diluting the stock solution into the final aqueous medium for your experiment, minimizing the risk of precipitation.
Materials:
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10 mM stock solution of the thiosemicarbazide derivative in DMSO
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Sterile aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution and bring it to room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid "solvent shock," it is best to perform a serial dilution. For example, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of the assay buffer. Mix thoroughly.
-
Prepare the final working solutions: Serially dilute the intermediate solution to achieve your desired final concentrations in the assay. For example, to get a 10 µM final concentration in a 100 µL final assay volume, add 1 µL of the 1 mM intermediate solution to 99 µL of the assay buffer.
-
Add to the assay plate: Add the final working solutions to your assay plate. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control (e.g., 0.5%).
Visualizations
Troubleshooting Workflow for Solubility Issues
A troubleshooting workflow for addressing precipitation issues with thiosemicarbazide derivatives.
Experimental Workflow for Solution Preparation
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 4. US2646447A - Preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
troubleshooting guide for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide experiments
Technical Support Center: 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of potential biological activities. Thiosemicarbazides are extensively investigated for their antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] Their mechanism of action is often attributed to their ability to chelate metal ions essential for enzyme function or to inhibit key enzymes like tyrosinase and topoisomerases.[1][2]
Q2: What are the key physicochemical properties of this compound?
Understanding the compound's properties is critical for proper handling, storage, and experimental design. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₃N₃S | |
| Molecular Weight | 270.57 g/mol | [4] |
| Appearance | Solid | [4] |
| Water Solubility | Expected to be insoluble or have very low solubility. | [1][5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [4] |
Q3: How should I properly store this compound?
To ensure the compound's stability and integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[1] It is important to avoid contact with strong oxidizing agents.[1] For long-term storage, especially when dissolved in a solvent like DMSO, aliquoting into single-use vials and storing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the best way to prepare a stock solution?
Due to the compound's expected low aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent, with DMSO being the most common choice.[1]
-
Example Protocol for 10 mM Stock Solution:
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Allow the solid compound to reach room temperature before opening.
-
Weigh out a precise amount of the compound (e.g., 2.71 mg).
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Dissolve the compound in the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 2.71 mg in 1 mL of DMSO).
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into single-use tubes and store at -20°C.[1]
-
Troubleshooting Guide
Problem: Low Yield or Impurities During Synthesis
Q: My synthesis of this compound resulted in a low yield and/or impurities. What are the common causes?
A: Low yields in thiosemicarbazide synthesis can often be attributed to several factors:
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Purity of Reactants: Ensure the starting materials, 2,4,6-trichlorophenyl isothiocyanate and hydrazine, are of high purity.
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Reaction Conditions: The reaction is typically performed in a solvent like ethanol or methanol.[3][6] Reaction time and temperature are crucial; insufficient reflux time may lead to an incomplete reaction, while excessive heat can cause degradation.[7][8]
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Moisture: The presence of water can interfere with the reaction. Using absolute (anhydrous) ethanol is recommended.[6]
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Purification: The product often precipitates upon cooling.[9] Inadequate washing of the filtered product can leave unreacted starting materials or byproducts. Recrystallization from a suitable solvent, such as ethanol, is often necessary to achieve high purity.[7]
Problem: Compound Precipitation in Biological Assays
Q: My compound is precipitating out of solution during my experiment. How can I fix this?
A: This is a common issue for compounds with low aqueous solubility.[1] Here are several steps to troubleshoot this problem:
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Visual Inspection: Always visually inspect your assay plates (e.g., 96-well plates) under a microscope for any signs of compound precipitation.[1]
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Decrease Final Concentration: The compound may not be soluble at the tested concentration. Perform a dose-response experiment starting from a much lower concentration.[1]
-
Adjust Solvent Concentration: You can try to increase the final percentage of the organic co-solvent (e.g., DMSO). However, you must ensure the final concentration does not affect your assay's performance (typically <1%, and ideally ≤0.5%).[1] Always run a vehicle control with the same final DMSO concentration.
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Prepare Fresh Dilutions: Do not use old working solutions. Prepare fresh serial dilutions from your frozen stock for each experiment to ensure the compound has not degraded or precipitated during storage.[1]
Problem: High Variability or Poor Reproducibility
Q: I am observing high variability between my replicate wells. What could be the cause?
A: High variability often stems from two main sources:
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Compound Precipitation: As mentioned above, inconsistent precipitation across different wells can lead to significant variations in the effective compound concentration.[1]
-
Inaccurate Pipetting: Pipetting very small volumes of high-concentration stock solutions can be inaccurate.[1] To improve accuracy, avoid pipetting volumes less than 1 µL. It is better to perform an intermediate dilution step to work with larger, more manageable volumes.
Problem: Compound Shows No Biological Activity
Q: I've tested the compound in my assay, but it shows no activity. What should I do next?
A: If you have ruled out solubility and procedural issues, consider the following:
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Assay Validation: Ensure your assay is performing as expected by including a positive control compound with a known mechanism of action and potent activity in your system.[1] If the positive control fails, the issue lies with the assay itself, not your test compound.
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Dose Range: It's possible the active concentration range was missed. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify the compound's active range.[1]
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Compound Integrity: Verify the identity and purity of your compound using analytical methods like NMR or mass spectrometry.
-
Biological Specificity: The compound may simply not be active in your specific biological model or against your specific target. The activity of thiosemicarbazides can be highly dependent on their chemical structure and the biological system being tested.[3]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from general methods for synthesizing 4-aryl-thiosemicarbazides.[6]
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Dissolve 2,4,6-trichlorophenyl isothiocyanate (1 equivalent) in hot, anhydrous ethanol.
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To this solution, add hydrazine hydrate (1 equivalent).
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Reflux the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the flask to room temperature and then in an ice bath to induce precipitation.
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Collect the solid precipitate by vacuum filtration.
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Wash the collected solid with cold water and diethyl ether to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the final product under vacuum.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to assess antibacterial activity.[3]
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with 50 µL of the bacterial suspension, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
General Mechanism of Action
While the specific targets of this compound require empirical validation, thiosemicarbazides as a class are known to exert their biological effects through several mechanisms, primarily involving enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 22814-92-2 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiosemicarbazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thiosemicarbazide synthesis is resulting in a significantly low yield. What are the potential causes and how can I improve it?
A1: Low yields in thiosemicarbazide synthesis can stem from several factors, ranging from reaction conditions to the quality of starting materials. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Suboptimal Temperature: Temperature plays a critical role in the reaction. While some reactions require elevated temperatures (reflux) to proceed efficiently, excessive heat can lead to the decomposition of reactants or products. For the synthesis of thiosemicarbazide from hydrazine and thiocyanate, refluxing is common. However, the optimal temperature can be influenced by the specific reactants and solvents used. It is advisable to monitor the reaction temperature closely and consult established protocols for the specific synthesis route you are following.
-
Incorrect Reaction Time: The duration of the reaction is crucial for maximizing yield. Incomplete reactions will naturally result in low yields. Conversely, excessively long reaction times can lead to the formation of byproducts and decomposition of the desired product. Reaction times can vary from a few hours to over 18 hours depending on the scale and specific protocol.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
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Improper pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of side products. For the synthesis starting from hydrazine sulfate and ammonium thiocyanate, adjusting the initial pH to around 4 is a common practice.[1]
-
Poor Quality of Starting Materials: The purity of your hydrazine hydrate (or hydrazine sulfate) and ammonium thiocyanate is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted side products. Ensure that you are using high-purity reagents.
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Inefficient Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper contact between the reactants. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
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Loss of Product During Workup: Thiosemicarbazide has some solubility in water and alcohols.[2] During the filtration and washing steps, a portion of the product can be lost if excessive solvent is used or if the temperature is not sufficiently low to ensure maximum precipitation.
Q2: I am observing the formation of a yellow precipitate or a foul odor during my synthesis. What are these impurities and how can I prevent their formation?
A2: The formation of a yellow precipitate and a foul odor (often resembling hydrogen sulfide) are common issues in thiosemicarbazide synthesis.
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Elemental Sulfur: The yellow precipitate is often elemental sulfur. This can form from the decomposition of thiocyanate under certain reaction conditions. Filtering the reaction mixture while it is still hot can help remove the coagulated sulfur.[3]
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Hydrogen Sulfide: The foul odor is likely due to the formation of hydrogen sulfide (H₂S) gas, which can be a byproduct of side reactions involving the thiocyanate group.[1] Performing the reaction in a well-ventilated fume hood is crucial for safety.
-
Bis(thiocarbamyl)hydrazine: This is a common byproduct that can form, especially if there is an excess of hydrazine. It is important to control the stoichiometry of the reactants to minimize its formation.
To minimize the formation of these impurities, consider the following:
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Control Reaction Temperature: Avoid excessively high temperatures which can promote decomposition reactions.
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Optimize Reactant Ratios: Use the correct stoichiometric ratios of reactants as specified in reliable protocols.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can sometimes help to minimize side reactions.[3]
Q3: How can I effectively purify the crude thiosemicarbazide product?
A3: Recrystallization is the most common method for purifying thiosemicarbazide.
-
Solvent Selection: A mixture of ethanol and water (e.g., 1:1 or 50% ethanol) is a commonly used solvent system for recrystallization.[3] The crude product is dissolved in the hot solvent mixture and then allowed to cool slowly, promoting the formation of pure crystals.
-
Washing: After filtration, the crystals should be washed with a small amount of cold solvent (e.g., cold ethanol or methanol) to remove any remaining soluble impurities.[1]
-
Drying: The purified crystals should be dried thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 50°C), to remove any residual solvent.[4]
Q4: My final product has a low melting point. What does this indicate and what should I do?
A4: A low or broad melting point range is a strong indication of impurities in your final product. Pure thiosemicarbazide has a sharp melting point in the range of 180-183°C.[1] If your product's melting point is significantly lower or melts over a wide range, further purification is necessary. Repeating the recrystallization process is the recommended course of action.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of thiosemicarbazide, based on data from various synthesis protocols. Please note that direct comparative studies are limited, and these values are compiled from different experimental setups.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Starting Materials | Hydrazine Hydrate & Ammonium Thiocyanate | 56.6 | Hydrazine Sulfate & Ammonium Thiocyanate | ~87 (theoretical) | [3][5] |
| Reaction Time | 3 hours (reflux) | 56.6 | 18 hours (reflux) | Not specified directly for parent compound | [1][3] |
| Temperature | Reflux | 56.6 | Room Temperature (for derivatives) | 76 | [3][6] |
| pH | Not specified | - | Adjusted to 4 | High yielding | [1] |
Experimental Protocols
Below are detailed methodologies for two common methods of thiosemicarbazide synthesis.
Protocol 1: Synthesis from Hydrazine Hydrate and Ammonium Thiocyanate [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for three hours.
-
Sulfur Removal: Allow the mixture to cool slightly and filter while still warm to remove any coagulated sulfur.
-
Crystallization: Let the filtrate stand overnight to allow for the crystallization of thiosemicarbazide.
-
Isolation and Purification: Filter the crystals and recrystallize them from a 1:1 water-ethanol mixture.
-
Second Crop: The mother liquor can be concentrated to obtain an additional crop of the product.
Protocol 2: Synthesis from Hydrazine Sulfate and Ammonium Thiocyanate [1]
-
Preparation of Hydrazinium Hydrogen Sulfate: To a 250 ml flask, add 36.7 g of hydrazine sulfate to 30 ml of water. Adjust the pH of the solution to 4 with a sodium hydroxide solution. The hydrazine sulfate will dissolve as hydrazinium hydrogen sulfate is formed.
-
Addition of Thiocyanate: Add 30 g of ammonium thiocyanate and warm the mixture in a water bath with swirling until the thiocyanate dissolves. Continue warming for an additional 10 minutes.
-
Precipitation of Ammonium Sulfate: Add 60 ml of methanol and stir the mixture for 30 minutes to complete the precipitation of ammonium sulfate.
-
Filtration: Filter the solution to remove the ammonium sulfate and wash the precipitate with methanol.
-
Reaction: Transfer the combined liquid to a 500 ml round-bottom flask, add a stir bar and 1 ml of acetone. Attach a reflux condenser and reflux the mixture for 18 hours. An additional 1 ml of acetone can be added after 9 hours.
-
Isolation and Purification: After 18 hours, filter the hot solution to remove any crystalline material. Allow the filtrate to cool overnight. Filter the resulting crystals and wash them with methanol.
Visualizations
Experimental Workflow: Thiosemicarbazide Synthesis from Hydrazine Hydrate
Caption: Workflow for thiosemicarbazide synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield in synthesis.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 5. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide and related thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most widely reported and effective method for the purification of thiosemicarbazide and its derivatives.[1][2][3] Ethanol, or a mixture of ethanol and water, is frequently used as the solvent system.[1][4]
Q2: What are some common impurities I might encounter after synthesizing this compound?
A2: Common impurities can include unreacted starting materials, byproducts such as disubstituted thiosemicarbazides, and residual solvents.[4][5] The synthesis of thiosemicarbazones, for example, involves a condensation reaction, and incomplete reaction can leave starting aldehyde or thiosemicarbazide in the product mixture.[6]
Q3: My purified product has a low and broad melting point. What does this indicate?
A3: A low and broad melting point is a strong indicator of the presence of impurities in your final product.[4] Pure crystalline solids typically have a sharp melting point at a specific temperature.
Q4: After recrystallization, my product is still colored. How can I decolorize it?
A4: If your product retains color after recrystallization, you can treat the hot solution with a small amount of activated charcoal. The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[4]
Q5: Can I use chromatography to purify my compound?
A5: Yes, chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and can also be employed for purification.[3][7][8] TLC is often used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the recrystallization solvent. | - Try a different solvent or a solvent mixture to decrease solubility at room temperature. A mixture of ethanol and water is often effective.[1][4] - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4] |
| Product precipitated too quickly during cooling. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[4] |
| Incomplete precipitation. | - After cooling to room temperature and then in an ice bath, ensure sufficient time is allowed for the crystals to form. - Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Loss of product during filtration. | - Ensure the filter paper is properly fitted to the funnel. - Wash the collected crystals with a small amount of cold solvent to avoid redissolving the product.[4] |
Problem 2: Oily Product or Failure to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of impurities. | - Impurities can sometimes inhibit crystallization, resulting in an oil. Try to purify a small sample using a different solvent system or by column chromatography to see if a solid can be obtained.[5] |
| Incorrect solvent system. | - The chosen solvent may not be appropriate for your compound. Experiment with different solvents or solvent ratios on a small scale to find a system that promotes crystallization. |
| Residual solvent from the reaction. | - Ensure the crude product is thoroughly dried before attempting recrystallization to remove any residual reaction solvents. |
Experimental Protocols
General Recrystallization Protocol for Aryl Thiosemicarbazides
This protocol is a general guideline based on common practices for purifying thiosemicarbazide derivatives.[1][2][3][9] The optimal solvent and conditions should be determined empirically for this compound.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and ethanol/water mixtures are good starting points.[1][2][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[4]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[4] Dry the purified crystals in a vacuum oven.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of Thiosemicarbazones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiosemicarbazones. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of thiosemicarbazones, offering potential causes and solutions.
Question 1: Why is the yield of my thiosemicarbazone synthesis consistently low?
Potential Causes and Solutions:
-
Incomplete Reaction: The condensation reaction between the aldehyde/ketone and thiosemicarbazide may not have gone to completion.
-
Sub-optimal pH: The reaction is often acid-catalyzed. An inappropriate pH can hinder the reaction rate.
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the thiosemicarbazide can sterically hinder the reaction, leading to lower yields.
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Solution: Employ longer reaction times or higher temperatures. In some cases, using a microwave reactor can dramatically reduce reaction times and potentially improve yields.
-
-
Decomposition of Reactants or Products: Thiosemicarbazide or the resulting thiosemicarbazone may be unstable under the reaction conditions, especially at elevated temperatures over extended periods.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If the product is sensitive, ensure it is isolated promptly after the reaction is complete.
-
-
Reversibility of the Reaction: The formation of thiosemicarbazones is a reversible condensation reaction.
-
Solution: Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus, to shift the equilibrium towards the product.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
Potential Side Products and Causes:
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Unreacted Starting Materials: The most common impurities are unreacted aldehyde/ketone and thiosemicarbazide.
-
Bis-thiosemicarbazone: If a dicarbonyl compound is used, or if there is an excess of the carbonyl compound, the formation of a bis-thiosemicarbazone is possible.
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Cyclized Products: Thiosemicarbazides are versatile precursors for various heterocyclic compounds. Depending on the reaction conditions, side reactions leading to the formation of 1,3,4-thiadiazoles (acidic conditions) or 1,2,4-triazoles (alkaline conditions) can occur.
-
Decomposition Products: As mentioned, starting materials or the product itself might decompose, leading to a mixture of compounds.[5]
-
Oxidation Products: The thiol group in the tautomeric form of thiosemicarbazone can be susceptible to oxidation.
Question 3: How can I effectively purify my thiosemicarbazone product?
Purification Strategies:
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Recrystallization: This is the most common and effective method for purifying solid thiosemicarbazones.
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Common Solvents: Ethanol, methanol, or mixtures of ethanol/water or DCM/methanol are frequently used.[3] The choice of solvent will depend on the solubility of the specific thiosemicarbazone.
-
-
Column Chromatography: For compounds that are difficult to crystallize or when impurities have similar solubility, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and n-hexane.[1]
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Washing: After filtration, washing the crude product with a cold solvent in which the product is sparingly soluble (e.g., cold ethanol, diethyl ether) can remove residual starting materials and soluble impurities.[2]
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Challenges with Aliphatic Thiosemicarbazones: Aliphatic thiosemicarbazones are often less soluble, which can make their purification by recrystallization particularly challenging.[6] In such cases, extensive washing or column chromatography might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing thiosemicarbazones?
The synthesis of thiosemicarbazones is typically a straightforward condensation reaction between an aldehyde or a ketone and a thiosemicarbazide, usually in an alcoholic solvent and often with an acid catalyst. The reaction results in the formation of a C=N (imine) bond and the elimination of a water molecule.
Q2: What is the role of the acid catalyst in the synthesis?
The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine group of the thiosemicarbazide. This increases the rate of the condensation reaction.
Q3: How can I confirm the formation of my thiosemicarbazone product?
Several analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic singlet for the N-H proton, and the disappearance of the aldehyde proton signal. 13C NMR will show a signal for the C=S carbon.
-
Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration and the disappearance of the C=O stretching band from the starting aldehyde or ketone. The N-H and C=S stretching bands will also be present.
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Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
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Melting Point: A sharp melting point is a good indicator of purity.
Q4: Can I synthesize thiosemicarbazones without a solvent?
Yes, eco-friendly, solvent-free methods have been developed. These often involve grinding the reactants together, sometimes with a catalyst, or using microwave irradiation.[7] These methods can offer advantages such as shorter reaction times, higher yields, and reduced waste.[7]
Data Presentation
Table 1: Effect of Catalyst on Thiosemicarbazone Synthesis Yield
| Catalyst | Aldehyde/Ketone | Thiosemicarbazide | Solvent | Yield (%) | Reference |
| Glacial Acetic Acid | Substituted Benzaldehydes | Thiosemicarbazide | Ethanol | Good to Excellent | [3] |
| Hydrochloric Acid | Benzaldehyde derivatives | Substituted Thiosemicarbazides | Methanol | Not specified | [4] |
| Potassium Carbonate | Substituted Benzaldehydes | Thiosemicarbazide | Ethanol | 75-85 | [1] |
| None (Catalyst-free) | Various aldehydes/ketones | Phenyl isothiocyanate & Hydrazine | Not specified | Good | [8] |
Table 2: Influence of Reaction Conditions on Thiosemicarbazone Yield
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-acetylpyridine | Ethanol | 60-70 | 2 | Not specified | [2] |
| Substituted Benzaldehydes | Methanol | Room Temperature | 24 | 30-61 | [9] |
| Benzaldehyde derivatives | Ethanol | Reflux | 1 | 75-85 | [1] |
| 4-formylantipyrine | None (Ball-milling) | Room Temperature | Not specified | Quantitative | [7] |
Experimental Protocols
General Protocol for the Synthesis of Thiosemicarbazones via Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Thiosemicarbazide or substituted thiosemicarbazide (1 mmol)
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Ethanol (or other suitable solvent like methanol)
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Catalyst (e.g., a few drops of glacial acetic acid)
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Round-bottom flask
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Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the aldehyde or ketone (1 mmol) in a minimal amount of ethanol in a round-bottom flask.
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In a separate container, dissolve the thiosemicarbazide (1 mmol) in ethanol. Gentle heating may be required to aid dissolution.
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Add the thiosemicarbazide solution to the aldehyde/ketone solution with stirring.
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Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (typically 1-5 hours). Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration.
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Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
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Dry the purified product in a vacuum oven or desiccator.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of thiosemicarbazones.
Caption: A decision tree for troubleshooting thiosemicarbazone synthesis.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambazone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide when dissolved in dimethyl sulfoxide (DMSO).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in DMSO solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound from the DMSO stock solution. | The solution may be supersaturated, or the storage temperature may be too low, causing the compound's solubility limit to be exceeded. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Always ensure the compound is fully dissolved before use. |
| A noticeable color change in the DMSO solution over time (e.g., turning yellow). | This may indicate degradation of the thiosemicarbazide or a reaction with impurities in the DMSO. Thiosemicarbazide derivatives can be susceptible to oxidation or hydrolysis under certain conditions. | Prepare a fresh stock solution using high-purity, anhydrous DMSO. Store the solution protected from light and at a low temperature (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Perform a stability analysis, such as by HPLC, to check for the appearance of degradation products. |
| Inconsistent or decreased biological activity in assays. | This could be due to the degradation of the compound in the DMSO stock solution or interactions with the assay components. DMSO itself can sometimes interfere with biological assays.[1][2] | Prepare a fresh stock solution and verify its concentration. Run a positive control with a known active batch of the compound. To rule out solvent effects, the final concentration of DMSO in the assay should be kept low and consistent across all experiments, ideally below 0.5%.[2] |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). | These peaks may correspond to degradation products of the thiosemicarbazide or impurities from the DMSO. | Analyze a sample of the neat DMSO solvent as a control to identify any solvent-related impurities. To investigate degradation, subject the solution to forced degradation studies (e.g., exposure to acid, base, heat, or light) and analyze the samples by LC-MS to identify potential degradation products.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a DMSO stock solution of this compound?
For optimal stability, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can accelerate degradation, the stock solution should be aliquoted into smaller, single-use volumes. Solutions should also be protected from light.
Q2: How can I determine the stability of my this compound in DMSO under my experimental conditions?
A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable approach.[3][4] This involves analyzing the concentration of the parent compound in the DMSO solution over time at relevant temperatures (e.g., room temperature, 4°C, 37°C). A decrease in the peak area of the parent compound and the emergence of new peaks would indicate degradation.
Q3: What are the potential degradation pathways for thiosemicarbazides in solution?
Thiosemicarbazides can undergo several degradation reactions, including:
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Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of various sulfur oxides.
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Hydrolysis: The thiosemicarbazide moiety may be cleaved by water, especially under acidic or basic conditions.
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Cyclization: Depending on the substituents, intramolecular cyclization might occur, leading to the formation of triazole or thiadiazole derivatives.
Q4: Can the DMSO solvent itself affect the stability of the compound?
While DMSO is a widely used and generally stable solvent, it can contain water and other impurities that may promote degradation.[1] Using high-purity, anhydrous DMSO is crucial. Under certain conditions, such as exposure to strong oxidizing agents or high-energy light, DMSO itself can degrade, potentially reacting with the dissolved compound.[5]
Q5: Are there any theoretical approaches to predict the stability of this compound in DMSO?
Computational methods like Density Functional Theory (DFT) can be used to model the compound and its interaction with the solvent.[6] By calculating parameters such as dipole moments and energy gaps in different solvents, it is possible to make theoretical predictions about the relative stability of the compound in those solvents.[7]
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in DMSO
This protocol outlines a general method for assessing the stability of the compound in a DMSO solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved.
-
-
Sample Incubation:
-
Aliquot the stock solution into several vials.
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Store the vials under different conditions to be tested (e.g., room temperature, 4°C, and a control at -80°C).
-
Protect all samples from light.
-
-
Sample Analysis by HPLC:
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At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), retrieve a vial from each storage condition.
-
Dilute an aliquot of the sample to a suitable concentration (e.g., 50 µM) with an appropriate mobile phase.
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Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector.
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The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point for each condition.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.
-
Data Presentation
The following table can be used to summarize the quantitative data from the HPLC stability study.
Table 1: Stability of this compound in DMSO Solution
| Time (hours) | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-80°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Troubleshooting workflow for issues with DMSO solutions.
Caption: Potential degradation pathways for thiosemicarbazides.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
- 5. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
avoiding precipitation of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in cell culture?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, cell culture grade DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is "solvent shock" and how can it be avoided?
Solvent shock refers to the rapid precipitation of a hydrophobic compound when a concentrated stock solution (e.g., in DMSO) is diluted quickly into an aqueous medium like cell culture media. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. To avoid this, it is recommended to add the stock solution to the pre-warmed media dropwise while gently vortexing or swirling. A stepwise dilution can also be effective.
Q4: Can serum in the cell culture medium help prevent precipitation?
Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can aid in solubilizing hydrophobic compounds. Proteins in the serum, like albumin, can bind to the compound, increasing its apparent solubility and stability in the culture medium. For particularly challenging compounds, a pre-dilution of the DMSO stock in warm FBS before the final dilution in the complete medium may be beneficial.[5]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%). It is essential to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.
Troubleshooting Guide
This guide addresses common precipitation issues encountered when using this compound in cell culture.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | 1. Concentration exceeds solubility limit: The final concentration of the compound is too high for the aqueous environment. 2. Solvent Shock: Rapid dilution of the DMSO stock into the aqueous media. | 1. Decrease the final working concentration of the compound. 2. Prepare a lower concentration stock solution to reduce the required dilution factor. 3. Add the stock solution to pre-warmed (37°C) media very slowly, drop-by-drop, while gently vortexing or swirling. 4. Perform a serial dilution of the stock solution in the culture medium. |
| The media in the cell culture plate becomes cloudy over time in the incubator. | 1. Temperature shift: The compound may be less soluble at 37°C over extended periods. 2. pH shift: Cellular metabolism can alter the pH of the medium, affecting compound solubility. 3. Interaction with media components: The compound may interact with salts or other components in the media over time. 4. Evaporation: Evaporation of media in the incubator can lead to an increased concentration of the compound. | 1. Determine the maximum soluble concentration of the compound at 37°C over the time course of your experiment. 2. Use a buffered medium (e.g., with HEPES) to maintain a stable pH. 3. Ensure proper humidification in the incubator to minimize evaporation. 4. Consider using a medium with serum if your experimental design allows. |
| Precipitate is observed after freeze-thaw cycles of the stock solution. | The compound has poor solubility at lower temperatures or moisture has been introduced into the stock. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Before use, ensure the thawed aliquot is at room temperature and vortexed thoroughly to redissolve any precipitate. 3. Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed vials. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Medium
This protocol helps to empirically determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Your complete cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved. Gentle warming to 37°C may aid dissolution.
-
Pre-warm your medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare serial dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound in the pre-warmed medium. For example, you can prepare final concentrations ranging from 100 µM down to 1 µM. Remember to add the stock solution dropwise while mixing.
-
Include controls: Include a "medium only" control and a vehicle control (medium with the highest final concentration of DMSO used).
-
Incubate: Incubate the plate at 37°C and 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual and microscopic inspection: At various time points, carefully inspect each well for any signs of cloudiness or precipitate, both visually and under a microscope.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Solubilization and Cell Treatment Protocol
This protocol provides a step-by-step method for preparing working solutions and treating cells while minimizing the risk of precipitation.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
Sterile serological and micropipettes
Procedure:
-
Thaw stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Vortex: Vortex the stock solution gently to ensure it is homogeneous.
-
Prepare working solution:
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add the appropriate volume of the 10 mM stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the tolerated range for your cells.
-
-
Treat cells:
-
Remove the old medium from your cultured cells.
-
Immediately add the freshly prepared medium containing this compound to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Vehicle Control: It is critical to include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Incubate: Return the plate to the incubator for the desired treatment period.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Recommended workflow for using the compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H6Cl3N3S | CID 2760688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 22814-92-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Complex Thiosemicarbazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Purification
Q1: My thiosemicarbazide derivative synthesis is resulting in low yields and multiple side products. What are the common pitfalls?
A: Low yields and the formation of impurities are frequent challenges. Consider the following:
-
Reaction Conditions: The reaction between a thiosemicarbazide and an aldehyde or ketone is often sensitive to pH. Acidic conditions can lead to the formation of 1,3,4-thiadiazoles, while basic conditions may favor 1,2,4-triazoles.[1] A catalytic amount of glacial acetic acid is commonly used to promote the desired condensation.[2]
-
Reaction Time and Temperature: Refluxing for an adequate duration (e.g., 24 hours) is often necessary for reaction completion.[2] However, prolonged heating can also lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purification Strategy: Thiosemicarbazide derivatives can be challenging to purify due to their polarity and potential for hydrogen bonding. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or dioxane) is a common and effective method.[2][3] Column chromatography on silica gel can also be employed, but care must be taken to choose an appropriate eluent system to avoid streaking and ensure good separation.
Q2: I'm struggling with the purification of my synthesized thiosemicarbazide derivative. What are some effective strategies?
A: Purification can be challenging due to the physicochemical properties of these compounds. Here are some troubleshooting steps:
-
Solvent Selection for Recrystallization: Experiment with a range of solvents with varying polarities. If a single solvent is ineffective, consider using a binary solvent system.
-
Washing Steps: After filtration, washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with a sodium bisulfite solution can help remove unreacted aldehydes.[2]
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is common, for highly polar compounds, consider using alumina or reverse-phase silica.
-
Mobile Phase: A gradient elution might be necessary to separate closely related impurities. The addition of a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes improve peak shape and resolution.
-
2. Analytical Characterization
Q3: I am observing complex or unexpected fragmentation patterns in the mass spectrum of my thiosemicarbazide derivative. How can I interpret these?
A: The mass spectral fragmentation of thiosemicarbazones can be complex and may not always show a clear molecular ion peak.[4]
-
Common Fragmentation Pathways: A common fragmentation pathway involves the loss of ammonia (NH₃) or the cleavage of the C=S bond.[4] The specific fragmentation pattern will be highly dependent on the overall structure of the derivative.
-
Thermal Decay: Thiosemicarbazones can undergo thermal decay in the injection port of a Gas Chromatography-Mass Spectrometry (GC-MS) instrument, leading to the observation of peaks corresponding to degradation products.[4]
-
Electrospray Ionization (ESI-MS): For thermally sensitive compounds, ESI-MS is a softer ionization technique that is less likely to cause fragmentation in the source.[2][5] It often provides a clear protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺.
Troubleshooting Mass Spectrometry Data:
| Observed Issue | Potential Cause | Suggested Solution |
| Absence of Molecular Ion Peak | Thermal degradation in GC-MS; facile fragmentation. | Use a softer ionization technique like ESI-MS.[4][5] Look for characteristic fragment ions. |
| Multiple unexpected peaks | Presence of impurities; thermal degradation; dimerization.[4] | Purify the sample thoroughly before analysis. Lower the injection port temperature for GC-MS. |
| Unusual fragmentation routes | Homolytic cleavages of even-electron ions. | Compare experimental data with theoretical fragmentation patterns calculated using DFT.[4] |
Q4: My ¹H NMR spectrum shows broad peaks for the N-H protons, and their chemical shifts are inconsistent. Why is this happening?
A: The chemical shifts and peak shapes of N-H protons in thiosemicarbazide derivatives can be highly variable.
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding significantly influences the chemical environment of the N-H protons, leading to broadening and changes in chemical shifts.
-
Solvent Effects: The choice of NMR solvent can have a profound impact. Protic solvents (like D₂O or CD₃OD) can lead to proton exchange, causing the N-H signals to broaden or even disappear. Using an aprotic solvent like DMSO-d₆ is often preferred as it can help to resolve the N-H signals.[6][7]
-
Tautomerism: Thiosemicarbazides can exist in thione-thiol tautomeric forms.[7][8] The equilibrium between these forms can be solvent and temperature-dependent, leading to complex NMR spectra.
-
Concentration Effects: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, leading to shifts in the N-H proton resonances.
Troubleshooting NMR Spectra:
| Observed Issue | Potential Cause | Suggested Solution |
| Broad or disappearing N-H peaks | Proton exchange with protic solvents. | Use an aprotic solvent like DMSO-d₆.[6][7] |
| Inconsistent N-H chemical shifts | Concentration-dependent hydrogen bonding. | Run spectra at a consistent and reported concentration. |
| More signals than expected | Presence of tautomers or rotamers. | Perform variable temperature NMR studies to observe potential coalescence of signals. |
| Poor resolution of aromatic protons | Overlapping signals. | Consider using a higher field NMR spectrometer. |
Q5: I am having difficulty obtaining single crystals of my thiosemicarbazide derivative suitable for X-ray crystallography. What can I do?
A: Growing high-quality single crystals can be a significant challenge.
-
Purity: The compound must be highly pure. Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent System: The choice of solvent is critical. Slow evaporation of a dilute solution is a common technique. Experiment with a variety of solvents and solvent mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method, but may not always yield the best crystals.
-
Vapor Diffusion: A controlled method where a precipitant vapor diffuses into the solution of the compound.
-
Liquid-Liquid Diffusion: Layering a solution of the compound with a miscible solvent in which it is less soluble.
-
Cooling Crystallization: Slowly cooling a saturated solution.
-
Q6: My compound has poor solubility in common analytical solvents. How can I overcome this?
A: Solubility can be a major hurdle for characterization.[9]
-
Solvent Screening: Test the solubility in a wide range of solvents, including polar aprotic solvents like DMSO and DMF, as well as alcohols and chlorinated solvents.
-
Temperature: Gently warming the solvent can increase the solubility of many compounds.[9]
-
pH Adjustment: The solubility of thiosemicarbazide derivatives can be pH-dependent due to the presence of acidic and basic functional groups.[9] For compounds with acidic protons, adding a small amount of a base might improve solubility in polar solvents. Conversely, for basic compounds, adding a trace of acid may help.
-
Co-solvents: Using a mixture of solvents can sometimes enhance solubility more than a single solvent.
Experimental Protocols
Protocol 1: General Synthesis of a Thiosemicarbazide Derivative
This protocol describes a general method for the synthesis of a thiosemicarbazide derivative by the condensation of a substituted thiosemicarbazide with an aldehyde.[2][3]
-
Dissolution: Dissolve an equimolar amount of the substituted thiosemicarbazide (e.g., 0.01 M) and the desired aldehyde (0.01 M) in a suitable solvent, such as methanol (e.g., 60 ml).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Reflux: Reflux the reaction mixture for an appropriate time (e.g., 24 hours), monitoring the progress by TLC.
-
Precipitation: After completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filtration and Washing: Filter the separated solid product and wash it with a sodium bisulfite solution to remove any unreacted aldehyde, followed by washing with cold water.
-
Drying: Dry the product at room temperature.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Sample Preparation for ESI-Mass Spectrometry
-
Solution Preparation: Prepare a dilute solution of the purified thiosemicarbazide derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Acidification/Basification (Optional): To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of thiosemicarbazide derivatives.
Caption: Troubleshooting logic for common characterization challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Unveiling the Antifungal Potential of Thiosemicarbazide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of various thiosemicarbazide derivatives, supported by experimental data. It delves into their mechanisms of action and outlines the methodologies used to evaluate their performance.
Thiosemicarbazides, a class of compounds characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2), have emerged as a promising scaffold in the development of novel antifungal agents.[1] Their broad-spectrum activity against various fungal pathogens, coupled with the potential for chemical modification to enhance efficacy and reduce toxicity, has positioned them as a focal point in the quest for new treatments against invasive fungal infections. This guide synthesizes findings from recent studies to offer a comparative analysis of their antifungal properties.
Comparative Antifungal Efficacy
The antifungal activity of thiosemicarbazide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent. The following tables summarize the in vitro antifungal activity of selected thiosemicarbazide derivatives against a panel of pathogenic fungi.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Series 1: Benzaldehyde Thiosemicarbazides with Piperidine Moiety | |||
| 3b | Pythium aphanidermatum | 1.6 | [2] |
| 3b | Rhizoctonia solani | <10 | [2] |
| 3c | Rhizoctonia solani | 2.2 | [2] |
| 3f | Rhizoctonia solani | 2.1 | [2] |
| Series 2: Thiosemicarbazones against Candida Species | |||
| 5j | Candida glabrata 537 | ≤0.0156-2 | [3] |
| 5r | Candida glabrata 537 | ≤0.0156-2 | [3] |
| 5j | 15 C. glabrata isolates | 0.0625–4 | [3] |
| 5r | 15 C. glabrata isolates | 0.0625–4 | [3] |
| Series 3: 4-Arylthiosemicarbazides against Candida Species | |||
| 6o (ortho-methoxy isoquinoline derivative) | Candida albicans | 25 | [1] |
| 6o (ortho-methoxy isoquinoline derivative) | Candida parapsilosis | 50 | [1] |
| 6b (ortho-methyl isoquinoline derivative) | Candida species | 50 | [1] |
| Series 4: 8-Hydroxyquinolin-5-ylidene Thiosemicarbazones | |||
| A14 | Various pathogenic fungi | ≤ 0.0313–2 | [4] |
| A6-A20 | C. auris, C. glabrata, C. neoformans, C. parapsilosis | ≤ 0.0313 | [4] |
| Series 5: Thiosemicarbazides with Nitroimidazole Moiety against Trichophyton spp. | |||
| 6 (meta-fluoro) | T. rubrum ATCC 28188 | 31.25 | [5] |
| 7 | T. rubrum (clinical isolate) | 62.5 | |
| 6 and 11 (meta-methoxy) | Majority of dermatophyte strains | ≤ 125 | [5][6] |
Experimental Protocols
The determination of antifungal efficacy relies on standardized experimental protocols. The most commonly cited method is the Broth Microdilution Method , following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38-A)
This method is a cornerstone for determining the MIC of antifungal agents against yeasts and filamentous fungi.[3][4][6][7][8]
1. Preparation of Antifungal Agent Stock Solutions:
-
Antifungal compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a standard medium, such as RPMI-1640, to achieve a range of final concentrations for testing.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates to obtain fresh, viable colonies.
-
A suspension of the fungal cells or spores is prepared in sterile saline or water.
-
The density of the suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.5 McFarland standard for yeasts), which corresponds to a specific number of cells/mL.
-
The adjusted inoculum is further diluted in the test medium to achieve the final desired inoculum concentration in the microdilution plate.
3. Microdilution Plate Setup:
-
96-well microtiter plates are used for the assay.
-
Each well receives a specific volume of the diluted antifungal agent, followed by the addition of the diluted fungal inoculum.
-
Control wells are included: a growth control (inoculum without drug) and a sterility control (medium without inoculum).
4. Incubation:
-
The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 24-48 hours for yeasts).
5. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[3]
Proposed Mechanisms of Antifungal Action
The precise molecular targets and signaling pathways of many thiosemicarbazide derivatives are still under investigation. However, current research points towards several potential mechanisms of action.
One proposed mechanism involves the disruption of the fungal cell membrane's integrity and the inhibition of protein synthesis, ultimately leading to fungal cell death.[1] Additionally, some studies suggest that these compounds may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. Another potential target is topoisomerase, an enzyme essential for DNA replication.[1] In silico docking studies have indicated that thiosemicarbazides may bind to the active sites of fungal enzymes such as N-myristoyltransferase (NMT).[1]
Below is a diagram illustrating the potential antifungal mechanisms of thiosemicarbazide derivatives based on current understanding.
Caption: Proposed Antifungal Mechanisms of Thiosemicarbazide Derivatives.
Experimental Workflow
The process of evaluating the antifungal efficacy of novel compounds typically follows a standardized workflow, from initial synthesis to the determination of biological activity.
Caption: Standard Workflow for Evaluating Antifungal Efficacy.
References
- 1. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Structure-Activity Relationship of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological activity of 4-aryl-3-thiosemicarbazide analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies on the anticancer and antimicrobial activities of these compounds.
Anticancer Activity
The anticancer potential of thiosemicarbazide derivatives has been evaluated against various cancer cell lines. The in vitro cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Anticancer Activity of Substituted Phenyl-thiosemicarbazone Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | 4-Chlorobenzoyl | B16F10 (Melanoma) | 0.7 µg/mL | Doxorubicin | 0.6 µg/mL |
| 5e | 4-Bromobenzoyl | B16F10 (Melanoma) | 0.9 µg/mL | Doxorubicin | 0.6 µg/mL |
| AB2 | 4-Fluorophenoxyacetyl | LNCaP (Prostate) | 108.14 | - | - |
| AB1 | 4-Fluorophenoxyacetyl | LNCaP (Prostate) | 252.14 | - | - |
| L4 | 2,4-Dichlorophenyl | A549 (Lung) | Strongest inhibitory effect | - | - |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that electron-withdrawing groups on the phenyl ring, such as halogens, contribute significantly to the anticancer activity. For instance, compounds 5a (4-chloro) and 5e (4-bromo) exhibited potent activity against melanoma cells, with IC50 values comparable to the standard drug doxorubicin[1]. The position of the substituent also plays a crucial role.
Antimicrobial Activity
Thiosemicarbazide analogs have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.
Table 2: In Vitro Antimicrobial Activity of Substituted Phenyl-thiosemicarbazide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| L1 | 2-Chlorophenyl | Bacillus cereus | 10 | - | - |
| 3a | 3-Chlorophenyl | Staphylococcus aureus (MRSA) | 3.9 | - | - |
| 3e | 3-Fluorophenyl | Bacillus cereus | 7.81 | - | - |
| SA1 | 2-Chlorophenyl | S. aureus (MSSA & MRSA) | 62.5 | Ciprofloxacin | 0.24-0.98 |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The antibacterial screening of various thiosemicarbazide derivatives reveals that the presence and position of halogen substituents on the phenyl ring are critical for activity[2][3][4]. For example, a 3-chlorophenyl substituent in compound 3a resulted in high activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Similarly, a 2-chloro substitution in compound L1 was effective against Bacillus cereus[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the synthesis and biological evaluation of 4-aryl-3-thiosemicarbazide analogs, based on methods described in the literature.
General Synthesis of 4-Aryl-3-thiosemicarbazides
A common method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.
Materials:
-
Substituted aryl isothiocyanate (e.g., 2,4,6-trichlorophenyl isothiocyanate)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the aryl isothiocyanate in ethanol.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-3-thiosemicarbazide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the general synthesis workflow and a potential mechanism of action for thiosemicarbazide analogs.
Caption: General synthesis workflow for 4-aryl-3-thiosemicarbazides.
Thiosemicarbazones, which can be formed from thiosemicarbazides, are known to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cell proliferation.
Caption: Potential mechanism of action for thiosemicarbazone analogs.
Conclusion
The structure-activity relationship of 4-aryl-3-thiosemicarbazide analogs indicates that the nature and position of substituents on the phenyl ring are critical determinants of their biological activity. Electron-withdrawing groups, particularly halogens, appear to enhance both anticancer and antimicrobial properties. The 2, 4, and 6 positions on the phenyl ring are key sites for modification to modulate activity. While this guide provides a comparative overview based on existing literature for structurally related compounds, further dedicated studies on a series of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide analogs are warranted to fully elucidate their SAR and therapeutic potential. The provided experimental protocols offer a foundation for such future investigations.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide with other inhibitors
A deep dive into the structure-activity relationships of chlorinated phenylthiosemicarbazides reveals insights into their potential as therapeutic agents. While specific experimental data for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide remains elusive in publicly accessible research, a comparative analysis of its mono- and di-chlorinated analogs provides a framework for predicting its biological activity and guiding future drug discovery efforts.
Thiosemicarbazides, a class of compounds characterized by a sulfur atom and a hydrazine moiety, have garnered significant attention in medicinal chemistry for their diverse biological activities. These activities include potent anticancer, antimicrobial, and enzyme inhibitory effects. The substitution pattern on the phenyl ring of phenylthiosemicarbazides plays a crucial role in modulating their biological efficacy. This guide provides a comparative analysis of chlorinated phenylthiosemicarbazides, focusing on how the number and position of chlorine atoms influence their inhibitory potential.
Structure-Activity Relationship of Chlorinated Phenylthiosemicarbazides
The introduction of chlorine atoms to the phenyl ring of thiosemicarbazide derivatives has been shown to significantly impact their biological activity. Generally, the presence of these halogen atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. However, the specific position and number of chlorine substituents are critical determinants of the compound's inhibitory potency and selectivity.
For instance, studies on various mono- and di-chlorinated phenylthiosemicarbazones (derivatives of thiosemicarbazides) have demonstrated potent inhibitory effects against enzymes like tyrosinase. Research has shown that the position of the chlorine atom (ortho, meta, or para) can influence the type of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitory constants (Ki).
While direct experimental data for this compound is not available, based on the trends observed with its less chlorinated counterparts, it is plausible to hypothesize that the presence of three chlorine atoms would further enhance its lipophilicity. This could potentially lead to increased cell permeability and potent biological activity. However, it could also lead to increased cytotoxicity towards healthy cells, a crucial aspect to consider in drug development.
Comparative Inhibitory Data
To illustrate the impact of chlorine substitution, the following table summarizes the inhibitory activities of various mono- and di-chlorinated phenylthiosemicarbazone derivatives against mushroom tyrosinase, a commonly used model enzyme in screening for melanogenesis inhibitors.
| Compound | Substitution Pattern | IC50 (µM) on Monophenolase Activity | IC50 (µM) on Diphenolase Activity | Type of Inhibition (Diphenolase) | Reference |
| 2-Chlorobenzaldehyde thiosemicarbazone | 2-Cl | 15.4 | - | Noncompetitive | [1] |
| 4-Chlorobenzaldehyde thiosemicarbazone | 4-Cl | 6.7 | - | Mixed-type | [1] |
Note: The table presents data for thiosemicarbazone derivatives, which are closely related to thiosemicarbazides and provide valuable insights into the structure-activity relationships of the phenylthiosemicarbazide scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of thiosemicarbazide inhibitors.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for inhibitors of melanin production.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) and 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and evaluation of chlorinated phenylthiosemicarbazide inhibitors.
References
Unveiling the Antimicrobial Potential of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH2 moiety, have emerged as a promising area of research due to their broad spectrum of biological activities, including antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial spectrum of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide, offering insights into its potential efficacy relative to established antimicrobial agents.
Disclaimer: Specific experimental data on the antimicrobial activity of this compound is not publicly available at the time of this publication. Therefore, this guide utilizes data from a structurally related compound, N,N'-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide, to provide an illustrative comparison. The data presented for this surrogate is intended to be representative of the potential antimicrobial profile of chlorophenyl-substituted thiosemicarbazide derivatives.
Comparative Antimicrobial Spectrum: An Illustrative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the illustrative thiosemicarbazide derivative and two widely used antibiotics, Ciprofloxacin and Gentamicin, against a panel of common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Microorganism | Illustrative Thiosemicarbazide Derivative* (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 62.5 | 0.5 - 1 | 0.5 - 4 |
| Escherichia coli (ATCC 25922) | Not Reported | 0.015 - 0.125 | 0.25 - 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 125 | 0.25 - 1 | 1 - 8 |
| Bacillus subtilis (ATCC 6633) | 250 | 0.125 - 0.5 | 0.125 - 1 |
*Data for N,N'-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide from Nevagi Reshma J. et al., Der Pharma Chemica, 2013, 5(2):45-49. MIC ranges for Ciprofloxacin and Gentamicin are compiled from various sources referencing CLSI and EUCAST guidelines.
Experimental Protocols: Determining the Antimicrobial Spectrum
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial spectrum of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Standard bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no test compound).
-
Negative Control: A well containing only CAMHB (no bacteria or test compound).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.
Visualizing the Workflow and Potential Mechanism
To aid in the understanding of the experimental process and the potential mode of action of thiosemicarbazides, the following diagrams have been generated.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for thiosemicarbazide derivatives.[1][2]
Concluding Remarks
While direct experimental evidence for the antimicrobial spectrum of this compound is pending, the data from structurally related compounds suggest that this class of molecules holds potential as antibacterial agents. The provided experimental protocol offers a standardized approach for researchers to validate the antimicrobial efficacy of this and other novel compounds. Further investigation into the precise mechanism of action will be crucial for the rational design and development of new thiosemicarbazide-based therapeutics to combat the growing challenge of antimicrobial resistance.
References
Comparative Analysis of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide and Structurally Related Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide and its analogs. Due to the limited direct cross-reactivity studies on this compound, this document focuses on a comparative analysis of structurally related 4-aryl-3-thiosemicarbazide derivatives to infer its potential activity profile. The guide synthesizes available quantitative data from various studies, details relevant experimental protocols, and visualizes potential mechanisms of action.
Comparative Biological Activity of 4-Aryl-3-Thiosemicarbazide Derivatives
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The substitution pattern on the N-4 phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-aryl-3-thiosemicarbazide derivatives against different bacterial and fungal strains. The data suggests that the presence and position of electron-withdrawing groups, such as halogens, on the phenyl ring can significantly influence antimicrobial efficacy.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-Aryl-thiosemicarbazides | |||
| 4-(4-Sulfapyrimidine phenyl) | Staphylococcus aureus (MRSA) | 2-7 | [1] |
| 4-(2-Nitro) | Staphylococcus aureus (MRSA ATCC 33591) | Active | [1] |
| 4-(3-Chlorophenyl) | Staphylococcus aureus | - | [2] |
| 4-Phenyl | Mycobacterium bovis (BCG) | >100 | [3] |
| 4-(4-Chlorophenyl) | Mycobacterium bovis (BCG) | 0.39 | [3] |
| 4-(4-Fluorophenyl) | Mycobacterium bovis (BCG) | 1.56 | [3] |
| 4-(4-Bromophenyl) | Mycobacterium bovis (BCG) | 31.25 | [3] |
Anticancer Activity
Thiosemicarbazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of enzymes crucial for cell proliferation, such as topoisomerase II, and the chelation of essential metal ions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Acridine–thiosemicarbazone Derivatives | |||
| DL-08 (3-OH) | B16-F10 (murine melanoma) | 14.79 | [4] |
| 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazides | |||
| AB2 | LNCaP (prostate cancer) | 108.14 | [5] |
| Quinoxaline Derivatives | |||
| Compound 11 (4-chloro-phenyl) | HCT116 (human colon carcinoma) | 2.5 | [6] |
| Compound 11 (4-chloro-phenyl) | MCF-7 (breast cancer) | 9.0 | [6] |
| Compound 12 (thiourea) | HCT116 (human colon carcinoma) | 4.4 | [6] |
| Compound 12 (thiourea) | MCF-7 (breast cancer) | 4.4 | [6] |
Enzyme Inhibition
The inhibitory activity of thiosemicarbazides against various enzymes is a key aspect of their biological function. The following table presents the half-maximal inhibitory concentration (IC50) values for different derivatives against tyrosinase and cholinesterases.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Monosubstituted Acetophenone Thiosemicarbazones | |||
| TSC 1 (ortho-amino) | Tyrosinase | 11.3 | [7] |
| TSC 4 (ortho-methoxy) | Tyrosinase | 12.2 | [7] |
| TSC 7 (ortho-hydroxyl) | Tyrosinase | 1.2 | [7] |
| TSC 10 (ortho-nitro) | Tyrosinase | 154.5 | [7] |
| para-Substituted Thiosemicarbazones | |||
| Compound 19 | Acetylcholinesterase (AChE) | 110.19 ± 2.32 | [8][9][10] |
| Compound 17 | Acetylcholinesterase (AChE) | 114.57 ± 0.15 | [8][9][10] |
| Compound 7 | Acetylcholinesterase (AChE) | 140.52 ± 0.11 | [8][9][10] |
| Compound 6 | Acetylcholinesterase (AChE) | 160.04 ± 0.02 | [8][9][10] |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 104.5 ± 1.20 | [8][9][10] |
| Compound 19 | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 | [8][9][10] |
| Compound 9 | Butyrylcholinesterase (BChE) | 147.20 ± 0.09 | [8][9][10] |
| Compound 17 | Butyrylcholinesterase (BChE) | 150.36 ± 0.18 | [8][9][10] |
| Compound 6 | Butyrylcholinesterase (BChE) | 190.21 ± 0.13 | [8][9][10] |
| Galantamine (Standard) | Butyrylcholinesterase (BChE) | 156.8 ± 1.50 | [8][9][10] |
Potential Mechanisms of Action
The biological activities of thiosemicarbazide derivatives are attributed to several mechanisms, often acting in concert. The following diagrams illustrate some of the key proposed signaling pathways and mechanisms.
Caption: Proposed mechanisms of action for thiosemicarbazide derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiosemicarbazide derivatives.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Test compound (e.g., this compound) stock solution (typically in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
2. Assay Procedure:
-
Serially dilute the test compound in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, a key enzyme in DNA replication.
1. Preparation of Materials:
-
Test compound stock solution.
-
Human Topoisomerase IIα enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Reaction buffer (containing ATP and MgCl2).
-
Stop solution/loading dye (containing SDS and proteinase K).
-
Agarose gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
2. Assay Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add Topoisomerase IIα to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control.
Caption: Workflow for the Topoisomerase II inhibition assay.
References
- 1. Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide with Target Proteins: A Comparative Guide
A comprehensive analysis of the potential interactions between 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide and various protein targets remains an area of active investigation. To date, specific in silico docking studies for this particular compound are not available in the published literature. However, by examining the docking behaviors of structurally similar thiosemicarbazide derivatives, we can infer potential target classes and binding affinities. This guide provides a comparative overview of in silico docking studies performed on analogous compounds, offering insights into the potential therapeutic applications of this compound.
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[1] Molecular docking simulations are crucial computational tools that predict the binding orientation and affinity of a ligand to a protein's active site, providing a rational basis for its observed biological activity.[1]
Comparative Analysis of Docking Studies on Thiosemicarbazide Analogs
The following table summarizes the results of in silico docking studies on various thiosemicarbazide derivatives against different protein targets. This data provides a reference for predicting the potential efficacy of this compound.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Potential Application |
| Benzaldehyde thiosemicarbazone derivatives | DNA Gyrase B (Mycobacterium tuberculosis) | 4Z2D | -7.5 to -8.5 | Not specified | Antitubercular |
| Quinolinone-based thiosemicarbazones | Enoyl-acyl carrier protein reductase (InhA) (Mycobacterium tuberculosis) | 4DRE | Not specified (Binding Energy: -71.3 to -12.7 Kcal/mol for MD simulation) | Not specified | Antitubercular[2] |
| Quinolinone-based thiosemicarbazones | Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) (Mycobacterium tuberculosis) | 4P8C | Not specified | Not specified | Antitubercular[2] |
| 4-Aryl-thiosemicarbazides | DNA Gyrase (Escherichia coli) | Not specified | -5.8 to -6.5 | Not specified | Antibacterial |
| Thiosemicarbazone derivatives | Topoisomerase II | Not specified | Not specified | Not specified | Anticancer[3] |
| Thiosemicarbazone-indole compounds | Androgen Receptor | 5T8E | -8.5 to -8.8 | Not specified | Anticancer (Prostate)[4] |
| N-substituted thiosemicarbazones | Urease | Not specified | IC50 values reported (e.g., 1.4 µM) | Interaction with nickel atom in the active site | Urease Inhibition[5] |
| Monosubstituted acetophenone thiosemicarbazones | Tyrosinase | 2ZMX | IC50 values reported (e.g., <1 µM) | Sulfur atom interacts with copper ions | Tyrosinase Inhibition[6] |
| Pyridine ring-containing thiosemicarbazides | Glutamine Synthetase (Mycobacterium tuberculosis) | Not specified | Not specified | Amino and carbonyl groups of the spacer are crucial | Antitubercular[1][7] |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized methodology for performing in silico docking of thiosemicarbazide derivatives, based on protocols described in the literature.[4][8]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.
2. Ligand Preparation:
-
The 2D structure of the thiosemicarbazide derivative is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms.
3. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock, PyRx, or GOLD.[6][8][9]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Analysis of Results:
-
The docking results are analyzed based on the binding energy (or docking score), with more negative values indicating a higher binding affinity.
-
The binding pose of the ligand with the lowest binding energy is visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.
-
The results are often compared with a known inhibitor (standard) as a reference.
Visualizations
Below are diagrams illustrating a typical workflow for in silico docking and a conceptual representation of enzyme inhibition by a thiosemicarbazide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new thiosemicarbazones, as potent urease inhibitors: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Virtual Screening of Benzaldehyde Thiosemicarbazone Derivatives against DNA Gyrase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Unveiling the Potency of Thiosemicarbazide Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of thiosemicarbazide compounds, supported by experimental data. We delve into the in vitro cytotoxicity and in vivo tumor-inhibiting properties of these promising therapeutic agents, presenting data in a clear, comparative format and offering detailed experimental protocols.
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones (TSCs), have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Their potent anti-cancer effects are a key area of investigation, with several compounds demonstrating significant efficacy in both laboratory and preclinical settings.[3][4] This guide focuses on a comparative analysis of their performance, highlighting key compounds that have been extensively studied.
The primary mechanism behind the anti-cancer activity of many thiosemicarbazones lies in their ability to chelate metal ions, particularly iron and copper.[5] This interaction disrupts essential cellular processes in cancer cells, such as DNA synthesis, by inhibiting enzymes like ribonucleotide reductase.[6][7] Furthermore, these compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to programmed cell death, or apoptosis.[8]
This guide will focus on prominent thiosemicarbazone compounds, including Triapine®, Dp44mT, and DpC, to illustrate the comparative efficacy of this class of molecules.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
The initial assessment of any potential anti-cancer drug involves evaluating its cytotoxicity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
Here, we present a summary of the in vitro cytotoxicity of selected thiosemicarbazone compounds against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Triapine® | L1210 | Leukemia | Potent Inhibition | [6] |
| KB | Nasopharyngeal Carcinoma | Active | [3] | |
| A2780 | Ovarian Carcinoma | - | [7] | |
| Dp44mT | HL-60 | Leukemia | 0.002 - 0.009 | [9] |
| MCF-7 | Breast Cancer | 0.002 - 0.009 | [9] | |
| HCT116 | Colon Cancer | 0.002 - 0.009 | [9] | |
| SK-N-MC | Neuroepithelioma | ~0.005 | [5] | |
| DpC | Neuroblastoma Cell Lines | Neuroblastoma | More potent than Dp44mT | [10][11] |
| HCT-13 | MIAPACA2 | Pancreatic Cancer | Low nanomolar range | [12] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising in vitro results are the gateway to in vivo studies, where the anti-tumor activity of a compound is evaluated in living organisms, typically in mouse xenograft models. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a more complex biological system.
The following table summarizes the in vivo efficacy of selected thiosemicarbazone compounds.
| Compound | Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Triapine® | Mice | L1210 Leukemia | - | Curative for some mice | [3] |
| Mice | M109 Lung Carcinoma | - | Pronounced inhibition | [3] | |
| Mice | A2780 Ovarian Carcinoma | 8-10 mg/kg/dose, twice daily for 5-6 days (intraperitoneal) | Effective | [7] | |
| Dp44mT | Mice | M109 Lung Carcinoma | 0.4 mg/kg for 5 days | Reduced growth to 47% of control | [13] |
| Mice | Tumor Xenografts | - | Marked and selective activity | [5] | |
| DpC | Nude Mice | SK-N-LP/Luciferase Neuroblastoma Xenograft | 4 mg/kg/day (intravenous) for 3 weeks | Significantly reduced tumor growth | [10][11] |
| HCT-13 | Mice | Aggressive Leukemia Models | - | Demonstrated in vivo efficacy | [12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiosemicarbazide compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9][13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[13]
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Matrigel (optional)
-
Thiosemicarbazide compound formulation
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers with the formula: (Length x Width²)/2.[1]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the thiosemicarbazide compound according to the specified dosing regimen (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.[1][10]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the control group.
Signaling Pathways and Experimental Workflow
The anti-cancer activity of thiosemicarbazide compounds is mediated through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway involved in their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Thiosemicarbazides: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational studies on the mechanism of action of thiosemicarbazides and their derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this versatile class of compounds.
Thiosemicarbazides and their Schiff bases, thiosemicarbazones, are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties[1][2][3][4]. Computational chemistry has emerged as an indispensable tool to elucidate their mechanisms of action at the molecular level, guiding the rational design of more potent and selective therapeutic agents[1]. This guide synthesizes findings from various computational studies to offer a comparative overview of the mechanistic insights gained through these in silico approaches.
Comparative Analysis of Biological Activity and In Silico Predictions
Computational studies have been instrumental in predicting and rationalizing the biological activities of thiosemicarbazide derivatives. The following tables summarize key quantitative data from various studies, comparing the in vitro activity of different compounds with their predicted binding affinities and other computational parameters.
| Compound | Target Protein(s) | In Vitro Activity (IC50/MIC) | Computational Method | Predicted Binding Energy (kcal/mol) / Other Metrics | Reference |
| 3-Methoxybenzaldehyde TSC (3-MBTSc) | TGF-β1, PARP, VEGFR-1, BRAFV600E | IC50: 2.82–14.25 µg/mL (Anticancer)[5][6] | Molecular Docking | -32.13 (TGF-β1)[5][6] | [5][6] |
| 4-Nitrobenzaldehyde TSC (4-NBTSc) | TGF-β1, PARP, VEGFR-1, BRAFV600E | IC50: 2.80–7.59 µg/mL (Anticancer)[5][6] | Molecular Docking | -42.34 (TGF-β1)[5][6] | [5][6] |
| Thiosemicarbazone Derivative 6b | Human Carbonic Anhydrase (hCA) I, II, IX, XII | Ki: 7.16, 0.31, 92.5, 375 nM respectively[7] | Molecular Docking | Not specified in abstract | [7] |
| Thiosemicarbazone Derivative 6e | Human Carbonic Anhydrase (hCA) I, II, IX, XII | Ki: 27.6, 0.34, 872, 94.5 nM respectively[7] | Molecular Docking | Not specified in abstract | [7] |
| Thiosemicarbazone Derivative 5 | M. smegmatis | MIC: 7.81 µg/mL (Antitubercular)[8] | Molecular Docking | Docked into M. tuberculosis glutamine synthetase | [8] |
| Thiosemicarbazone Derivative 2 | M. H37Ra, M. phlei, M. smegmatis, M. timereck | MIC: 15.625 µg/mL (Antitubercular)[8] | Molecular Docking | Docked into M. tuberculosis glutamine synthetase | [8] |
| para-Substituted TSC 19 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50: 110.19 µM (AChE), 145.11 µM (BChE)[9] | Molecular Docking | Showed strong and comparable interactions | [9] |
| para-Substituted TSC 17 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50: 114.57 µM (AChE), 150.36 µM (BChE)[9] | Molecular Docking | Showed strong and comparable interactions | [9] |
Table 1: Comparison of In Vitro Activity and Molecular Docking Results for Various Thiosemicarbazide Derivatives.
Deciphering Mechanisms: From Enzyme Inhibition to Gene Regulation
Computational studies have proposed several mechanisms of action for thiosemicarbazides. Molecular docking simulations have been pivotal in identifying potential protein targets and elucidating the binding modes of these compounds.
A prevalent mechanism is the inhibition of key enzymes essential for pathogen survival or cancer cell proliferation. For instance, in bacteria, thiosemicarbazides are suggested to act via a dual-inhibition mechanism targeting DNA gyrase and topoisomerase IV, thereby disrupting DNA replication[2]. In the context of cancer, studies have identified carbonic anhydrases, tyrosinase, and ribonucleotide reductase as potential targets[7][10][11][12]. The binding of thiosemicarbazones to these enzymes is often facilitated by their ability to chelate metal ions present in the active sites[10].
Beyond direct enzyme inhibition, computational analyses combined with experimental data suggest that thiosemicarbazides can modulate cellular signaling pathways. For example, certain derivatives have been shown to upregulate tumor suppressor genes like PTEN and BRCA1, while simultaneously downregulating oncogenes such as PKC and RAS[5][6]. This indicates a multi-targeted mechanism of action, which can be advantageous in overcoming drug resistance.
Visualizing the Computational Workflow and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical computational workflow for studying thiosemicarbazide mechanisms and a proposed signaling pathway affected by these compounds.
Caption: A typical computational workflow for investigating thiosemicarbazide action.
Caption: Proposed anticancer mechanism of certain thiosemicarbazides.
Methodologies in Focus: A Look at Key Experimental and Computational Protocols
Objective comparison requires an understanding of the methodologies employed. Below are detailed protocols for key experiments and computational techniques frequently cited in the study of thiosemicarbazides.
Experimental Protocols
1. Synthesis of Thiosemicarbazones:
-
General Procedure: A common method involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone[9][13][14].
-
Reaction Conditions: Typically, equimolar amounts of the thiosemicarbazide and the carbonyl compound are refluxed in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid)[9][14].
-
Purification: The resulting thiosemicarbazone product is often purified by recrystallization from a suitable solvent[14].
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry[2][5][6].
2. In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiosemicarbazide derivatives for a specified period (e.g., 48 hours). A standard drug like Doxorubicin is often used as a positive control[5][6].
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve[5][6].
Computational Protocols
1. Molecular Docking:
-
Ligand Preparation: The 3D structures of the thiosemicarbazide derivatives are generated and optimized using software like ChemDraw or Avogadro, often employing force fields like MMFF94.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized[13].
-
Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking calculations. The active site of the protein is defined, and the software explores various conformations of the ligand within the active site to identify the most favorable binding pose[9][13].
-
Analysis: The results are analyzed based on the predicted binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues[5][6][7].
2. Quantitative Structure-Activity Relationship (QSAR):
-
Dataset Preparation: A dataset of thiosemicarbazide derivatives with their corresponding biological activities (e.g., IC50 values) is compiled[10][11][15].
-
Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound in the dataset using software like DRAGON or MOE[16].
-
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity. The dataset is typically divided into a training set for model development and a test set for validation[10][11].
-
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE)[17].
3. Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: The molecular geometry of the thiosemicarbazide derivatives is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) within a quantum chemistry software package like Gaussian[18][19][20].
-
Property Calculation: Various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated[19][20].
-
Analysis: These calculated properties provide insights into the reactivity, stability, and potential interaction sites of the molecules, which can help in understanding their mechanism of action[18][21].
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on development of bio-active thiosemicarbazide derivatives: Recent advances (2021) | Prachi T. Acharya | 87 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. Molecular docking and QSAR analyses of aromatic heterocycle thiosemicarbazone analogues for finding novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiosemicarbazone Derivatives in Search of Potent Medicinal Agents: QSAR Approach (A Review) | CoLab [colab.ws]
- 17. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper | Academic Journals and Conferences [science.lpnu.ua]
Quantitative Structure-Activity Relationship (QSAR) of Thiosemicarbazones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazones are a versatile class of compounds extensively investigated for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and antiviral effects. Their mechanism of action often involves the chelation of metal ions, leading to the inhibition of crucial enzymes like ribonucleotide reductase and the induction of apoptosis. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the relationship between the chemical structure of thiosemicarbazone derivatives and their biological activities, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of QSAR studies on thiosemicarbazones, supported by experimental data and detailed protocols.
Performance Comparison: Anticancer Activity of Thiosemicarbazone Derivatives
The anticancer potential of thiosemicarbazones is one of the most extensively studied areas. QSAR models have been developed to correlate various molecular descriptors with the cytotoxic activity of these compounds against different cancer cell lines. The following table summarizes the anticancer activity (IC50 values) of selected thiosemicarbazone derivatives and the statistical parameters of the corresponding QSAR models.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | pIC50 | QSAR Model Statistical Parameters | Reference |
| TS-1 | N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | ≥ 7.0 | R² = 0.9725, R²adj = 0.9647, cRp² = 0.7809, LOF = 0.0765 | [1][2] |
| TS-2 | N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | ≥ 7.0 | Not specified in detail | [2] |
| TS-3 | N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | 6.22 | Not specified in detail | [2] |
| TS-4 | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | 2.82 µg/mL | - | Not specified in detail | [3] |
| TS-5 | 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | EAC | 3.83 µg/mL | - | Not specified in detail | [3] |
| TS-6 | Quinolinone-thiosemicarbazone 11d | M. tuberculosis H37Rv | 0.13 | 6.89 | R² = 0.83, F = 47.96, s = 0.31 | [4][5] |
| TS-7 | Quinolinone-thiosemicarbazone 11e | M. tuberculosis H37Rv | 0.17 | 6.77 | R² = 0.83, F = 47.96, s = 0.31 | [4][5] |
Performance Comparison: Antimicrobial Activity of Thiosemicarbazone Derivatives
Thiosemicarbazones have also demonstrated significant potential as antimicrobial agents. QSAR studies in this area aim to identify the structural features that contribute to their antibacterial and antifungal activities. The table below presents the minimum inhibitory concentration (MIC) values of various thiosemicarbazone derivatives against different microbial strains.
| Compound ID | Structure/Substitution | Microbial Strain | MIC (µg/mL) | pMIC | QSAR Model Statistical Parameters | Reference |
| TS-A | Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | E. coli | 0.018 | 7.74 | Not specified in detail | [6] |
| TS-B | Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | S. aureus | 0.018 | 7.74 | Not specified in detail | [6] |
| TS-C | N-methyl thiosemicarbazone 4 (imidazole ring) | S. aureus | 39.68 | - | Not specified in detail | [7] |
| TS-D | N-methyl thiosemicarbazone 8 (thiophene ring) | P. aeruginosa | 39.68 | - | Not specified in detail | [7] |
| TS-E | Pyridine-2-carbaldehyde N-phenylthiosemicarbazone (L1) | B. cereus | 10 | - | Not specified in detail | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR studies. Below are the methodologies for key experiments cited in the evaluation of thiosemicarbazone activity.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.[3][8]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The thiosemicarbazone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][8]
Enzyme Inhibition: Ribonucleotide Reductase (RR) Assay
This assay measures the ability of thiosemicarbazones to inhibit the activity of ribonucleotide reductase.
-
Enzyme and Substrate Preparation: Highly purified recombinant human RR subunits (hRRM1 and hRRM2) are used. The substrate, typically [³H]CDP, is prepared in an appropriate buffer.
-
Reaction Mixture: The reaction mixture contains the RR holoenzyme, the radiolabeled substrate, and varying concentrations of the thiosemicarbazone inhibitor.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Product Separation and Quantification: The radioactive product, [³H]dCDP, is separated from the unreacted substrate, and its radioactivity is measured using a scintillation counter. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[9][10]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the thiosemicarbazone compound for a specified time.
-
Cell Harvesting and Washing: Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12]
Visualizing QSAR and Biological Pathways
General QSAR Workflow
The following diagram illustrates a typical workflow for a quantitative structure-activity relationship study.
Thiosemicarbazone-Induced Apoptotic Pathway
This diagram illustrates a simplified signaling pathway for apoptosis induced by thiosemicarbazones through the inhibition of ribonucleotide reductase.
References
- 1. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Biological Evaluation of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific biological evaluation data for 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide or its direct comparison with standard drugs. Therefore, this guide provides a comparative framework based on the well-documented biological activities of the broader class of aryl thiosemicarbazide derivatives. The experimental data and comparisons presented herein are illustrative and based on findings for structurally related compounds.
Introduction to Aryl Thiosemicarbazides
Aryl thiosemicarbazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities are often attributed to their ability to chelate metal ions and interact with various biological targets. The general structure of a 4-aryl-3-thiosemicarbazide is characterized by a thiourea core with an aryl substituent at the N4 position. Modifications of the aryl ring, such as the introduction of halogen atoms like chlorine, have been shown to modulate the biological efficacy of these compounds.
Overview of Biological Activities of Aryl Thiosemicarbazides
Research on aryl thiosemicarbazide derivatives has revealed a variety of promising biological activities, including:
-
Antimicrobial Activity: Many thiosemicarbazide derivatives have demonstrated inhibitory effects against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of chloro-substituents on the phenyl ring has been noted in several studies to influence antimicrobial potency.
-
Anticancer Activity: Thiosemicarbazides and their derivatives, thiosemicarbazones, have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are often linked to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase and topoisomerases, and the induction of apoptosis.
-
Antiviral Activity: Certain thiosemicarbazide derivatives have shown promise as antiviral agents.
-
Other Activities: Other reported biological activities include anti-inflammatory, anticonvulsant, and antiparasitic effects.
Comparative Data (Illustrative)
The following tables present a sample structure for comparing the biological activity of a test compound like this compound with standard drugs. The data provided are hypothetical and for illustrative purposes only, based on typical results for active thiosemicarbazide derivatives found in the literature.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Microorganism | 4-(Aryl)-3-thiosemicarbazide (Example) | Ciprofloxacin (Standard) | Fluconazole (Standard) |
| Staphylococcus aureus (ATCC 29213) | 16 | 1 | - |
| Escherichia coli (ATCC 25922) | 64 | 0.5 | - |
| Candida albicans (ATCC 90028) | 32 | - | 2 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Cell Line | 4-(Aryl)-3-thiosemicarbazide (Example) | Doxorubicin (Standard) |
| Human Breast Cancer (MCF-7) | 15 | 0.8 |
| Human Colon Cancer (HCT116) | 25 | 1.2 |
| Normal Human Fibroblasts (NHDF) | >100 | 5.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological data. Below are typical experimental protocols for assessing the antimicrobial and anticancer activities of a novel compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 30°C, respectively. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound and standard drugs are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells and normal control cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a standard anticancer drug for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
General Experimental Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel thiosemicarbazide derivative.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential mechanism of anticancer action for thiosemicarbazide derivatives.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, the broader class of aryl thiosemicarbazides represents a promising scaffold for the development of new therapeutic agents. The information and protocols provided in this guide offer a framework for the biological evaluation of this and other related compounds. Further research is warranted to synthesize and evaluate the biological activities of this compound to determine its potential as a novel therapeutic agent.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[1][2]
Hazard Profile and Disposal Overview
While specific data for this compound is limited, data from related thiosemicarbazide compounds indicate a high degree of acute oral toxicity and potential harm to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste. The primary disposal route involves collection by a licensed professional waste disposal service for subsequent treatment, typically through incineration.[1][3]
| Hazard Classification & Disposal Information | Guideline | Reference |
| Acute Toxicity (Oral) | Fatal or very toxic if swallowed. | [4] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Alternative Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. | |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, clearly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
2. Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste: this compound".
-
Include appropriate hazard symbols (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
-
Indicate the date of waste accumulation.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for thiosemicarbazide or a related compound to ensure they are aware of the hazards.
-
Follow all national and local regulations for the disposal of hazardous chemical waste.
5. Decontamination of Work Area:
-
After the waste has been prepared for disposal, thoroughly decontaminate the work area where the chemical was handled.
-
Use an appropriate cleaning agent and collect the cleaning materials as contaminated waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
